molecular formula C25H20BrN5O3 B1665388 AC-55541 CAS No. 916170-19-9

AC-55541

カタログ番号: B1665388
CAS番号: 916170-19-9
分子量: 518.4 g/mol
InChIキー: UCUHFWIFSHROPY-RWPZCVJISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AC-55541 is an organic molecular entity.

特性

IUPAC Name

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHFWIFSHROPY-RWPZCVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022523
Record name AC-55541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916170-19-9
Record name AC-55541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AC-55541

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-55541 is a potent and highly selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and nociception.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and functional consequences. The information is intended for researchers, scientists, and professionals in drug development who are investigating PAR2 signaling and the therapeutic potential of its modulators.

Introduction to this compound

This compound is a non-peptidic agonist of PAR2, distinguishing it from endogenous activators like trypsin and synthetic peptide agonists such as SLIGRL-NH2.[3][4] Its selectivity is a key feature, as it shows no significant activity at other PAR subtypes (PAR1, PAR3, PAR4) or over 30 other receptors involved in pain and inflammation pathways.[1][2][3][5] This specificity makes this compound a valuable tool for elucidating the physiological and pathophysiological roles of PAR2. In vivo studies have demonstrated that this compound can induce pronociceptive effects, such as thermal hyperalgesia and edema.[3]

Core Mechanism of Action: PAR2 Agonism

The primary mechanism of action of this compound is the direct activation of Protease-Activated Receptor 2. Unlike endogenous proteolytic activation which involves cleavage of the receptor's N-terminus to expose a tethered ligand, this compound binds to and activates PAR2 directly. This activation initiates a cascade of intracellular signaling events.

G Protein Coupling and Downstream Signaling

Upon binding of this compound, PAR2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The canonical PAR2 signaling pathway involves coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][2]

  • Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade is central to many of the cellular responses induced by this compound.

Caption: this compound signaling pathway via PAR2 activation.

Quantitative Data Summary

The potency of this compound has been quantified in various in vitro functional assays. The following table summarizes the reported pEC50 values, which represent the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect.

Assay TypeCell TypepEC50Reference
Cell ProliferationNot Specified6.7[2][5]
Phosphatidylinositol (PI) HydrolysisNot Specified5.9[1][2][5]
Calcium (Ca2+) MobilizationNot Specified6.6[1][2][5]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary literature.[3] Below are generalized methodologies for the key experiments cited.

Calcium (Ca2+) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: Cells endogenously or recombinantly expressing PAR2 are seeded in microplates and cultured to confluency.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye enters the cells and is cleaved to its active, calcium-binding form.

  • Compound Addition: A baseline fluorescence reading is taken. This compound at various concentrations is then added to the wells.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed PAR2-expressing cells in microplate B Load cells with Ca²⁺ sensitive dye A->B C Measure baseline fluorescence B->C D Add this compound (various concentrations) C->D E Measure fluorescence change over time D->E F Generate dose-response curve from peak response E->F G Calculate pEC50 F->G

Caption: Generalized workflow for a calcium mobilization assay.
Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, the products of PLC-mediated PIP2 hydrolysis.

  • Cell Labeling: Cells expressing PAR2 are incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositides.

  • Compound Treatment: The labeled cells are washed and then stimulated with various concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.

  • Data Analysis: The data are used to construct a dose-response curve to determine the EC50.

Cell Proliferation Assay

This assay assesses the effect of this compound on the rate of cell division.

  • Cell Seeding: Cells are seeded at a low density in multi-well plates and allowed to attach.

  • Compound Exposure: The cells are then treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a period of time (e.g., 24-72 hours) to allow for cell proliferation.

  • Proliferation Measurement: Cell proliferation is quantified using various methods, such as MTS assay, BrdU incorporation, or direct cell counting.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the EC50.

In Vivo Effects and Pronociceptive Mechanism

Intrapaw administration of this compound in rodent models elicits robust and persistent thermal hyperalgesia and edema.[3] This pronociceptive effect is thought to be mediated by the activation of PAR2 on sensory neurons. Interestingly, these effects can be completely blocked by the co-administration of antagonists for the tachykinin 1 (NK1) receptor or the transient receptor potential vanilloid 1 (TRPV1) channel.[3] This suggests that PAR2 activation by this compound leads to the release of neuropeptides like substance P (which acts on NK1 receptors) and calcitonin gene-related peptide (CGRP), which in turn sensitize nociceptors, partly through the modulation of TRPV1 channels.

InVivo_Nociception_Pathway cluster_neuron Sensory Neuron cluster_downstream Downstream Effects AC55541 This compound PAR2 PAR2 AC55541->PAR2 Activates Neuropeptide_Release Release of Substance P & CGRP PAR2->Neuropeptide_Release Triggers NK1R NK1 Receptor Activation Neuropeptide_Release->NK1R (Substance P) TRPV1 TRPV1 Sensitization Neuropeptide_Release->TRPV1 (CGRP) Hyperalgesia Thermal Hyperalgesia & Edema NK1R->Hyperalgesia TRPV1->Hyperalgesia

Caption: Proposed in vivo pronociceptive mechanism of this compound.

Conclusion

This compound is a selective and potent PAR2 agonist that activates the receptor to induce Gαq/11-mediated signaling, resulting in PI hydrolysis, intracellular calcium mobilization, and cell proliferation. Its in vivo effects on nociception highlight the role of PAR2 in pain pathways and its interplay with other key mediators like substance P and TRPV1. As a specific pharmacological tool, this compound is invaluable for the continued exploration of PAR2 biology and the development of novel therapeutics targeting this receptor.

References

The Selective Profile of AC-55541: A Technical Guide to a Potent PAR2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity and pharmacological profile of AC-55541, a potent and selective small-molecule agonist for Protease-Activated Receptor 2 (PAR2). The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Introduction to this compound

This compound, with the chemical name N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, is a non-peptidic small molecule that has been identified as a highly selective agonist of PAR2.[1][2] Its discovery marked a significant advancement in the study of PAR2, providing a valuable chemical tool to probe the receptor's physiological and pathological roles without the limitations of peptide agonists, such as poor bioavailability and rapid degradation.[3]

Quantitative Selectivity and Potency Profile

This compound demonstrates high potency and selectivity for PAR2. It has been shown to activate PAR2-mediated signaling pathways at nanomolar concentrations while exhibiting no significant activity at other PAR subtypes (PAR1, PAR3, and PAR4) or a broad panel of over 30 other molecular targets, including receptors involved in nociception and inflammation.[1][4][5][6][7][8][9]

Table 1: In Vitro Potency of this compound in Functional Assays

Assay TypeParameterValue (pEC50)Potency (nM)
Cellular ProliferationpEC506.7~200
Phosphatidylinositol (PI) HydrolysispEC505.9~1260
Calcium (Ca2+) MobilizationpEC506.6~251

Data compiled from multiple sources.[1][4][5][6][8][9] The potency in nM is an approximation derived from the pEC50 values.

Signaling Pathways and Mechanism of Action

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), PAR2 couples to multiple G proteins, primarily Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.[10]

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AC55541 This compound PAR2 PAR2 AC55541->PAR2 Binds & Activates Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response Mediates MAPK MAPK Cascade PKC->MAPK Activates MAPK->Cellular_Response Leads to

Caption: PAR2 signaling pathway activated by this compound.

Experimental Protocols

The following sections outline the generalized methodologies for the key in vitro assays used to characterize the selectivity and potency of this compound. These protocols are based on standard pharmacological practices.

PAR Selectivity Assay (Calcium Mobilization)

This assay determines the selectivity of this compound for PAR2 over other PAR subtypes.

Selectivity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Seed_Cells Seed cells expressing PAR1, PAR2, PAR3, or PAR4 Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Add_AC55541 Add increasing concentrations of this compound Load_Dye->Add_AC55541 Add_Controls Add known agonists for each PAR subtype (Positive Controls) Load_Dye->Add_Controls Measure_Fluorescence Measure fluorescence intensity changes over time Add_AC55541->Measure_Fluorescence Add_Controls->Measure_Fluorescence Analyze_Data Analyze data to determine EC50 values Measure_Fluorescence->Analyze_Data Compare_Activity Compare activity across PAR subtypes Analyze_Data->Compare_Activity

Caption: Experimental workflow for PAR selectivity assay.

Methodology:

  • Cell Culture: Cells stably expressing individual human PAR subtypes (PAR1, PAR2, PAR3, or PAR4) are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution and incubated to allow for dye uptake and de-esterification.

  • Compound Addition: A range of concentrations of this compound is added to the wells. Positive controls, consisting of known agonists for each PAR subtype, are also included.

  • Signal Detection: Changes in intracellular calcium are monitored by measuring fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is analyzed to generate concentration-response curves and determine the EC50 values for this compound at each PAR subtype.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gαq/11 activation.

Methodology:

  • Cell Labeling: Cells expressing PAR2 are incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Pre-incubation: The cells are washed and pre-incubated in a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Compound Stimulation: Cells are stimulated with various concentrations of this compound or a known PAR2 agonist for a defined period.

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

  • Quantification: The radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis: The amount of inositol phosphate accumulation is plotted against the concentration of this compound to determine the EC50 value.

PI_Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Label_Cells Label PAR2-expressing cells with [3H]myo-inositol Preincubate Pre-incubate with LiCl Label_Cells->Preincubate Stimulate Stimulate with this compound Preincubate->Stimulate Terminate Terminate reaction Stimulate->Terminate Extract_IPs Extract inositol phosphates (IPs) Terminate->Extract_IPs Separate_Quantify Separate and quantify radioactive IPs Extract_IPs->Separate_Quantify Analyze_Data Determine EC50 Separate_Quantify->Analyze_Data

Caption: Workflow for Phosphatidylinositol Hydrolysis Assay.

In Vivo Activity

In vivo studies have demonstrated that this compound is orally bioavailable and elicits PAR2-dependent physiological responses. Intrapaw administration of this compound in rodents has been shown to induce robust and persistent thermal hyperalgesia and edema, effects that are characteristic of PAR2 activation in nociceptive pathways.[1]

Conclusion

This compound is a well-characterized, potent, and highly selective small-molecule agonist of PAR2. Its favorable pharmacological profile makes it an invaluable tool for investigating the diverse biological functions of PAR2 in health and disease. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working with this important research compound.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways of AC-55541

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the downstream signaling pathways activated by AC-55541, a potent and selective agonist of Protease-Activated Receptor 2 (PAR2). This document details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound and PAR2

Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, pain, and cellular proliferation. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.

This compound is a small molecule agonist that selectively activates PAR2 without the need for proteolytic cleavage. Its selectivity for PAR2 over other PAR subtypes and a wide range of other receptors makes it a valuable tool for elucidating the specific functions of PAR2.[1][2][3] This guide will delve into the intricate signaling cascades initiated by the binding of this compound to PAR2.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized in various in vitro functional assays. The following tables summarize the key quantitative data available for this compound.

Assay TypeParameterValueCell Line/SystemReference
Calcium (Ca²⁺) MobilizationpEC₅₀6.6Not specified[1][2][4]
Phosphatidylinositol (PI) HydrolysispEC₅₀5.9Not specified[1][2][4]
Cellular ProliferationpEC₅₀6.7Not specified[2][4]
Assay TypeParameterValue (nM)Reference
Calcium (Ca²⁺) MobilizationEC₅₀100 - 300[5][6]
Phosphatidylinositol (PI) HydrolysisPotency Range200 - 1000[7][8]
Cellular ProliferationPotency Range200 - 1000[7][8]

Core Downstream Signaling Pathways of this compound/PAR2 Activation

Activation of PAR2 by this compound initiates a cascade of intracellular events through the coupling of distinct G-protein subtypes and β-arrestin. The primary signaling pathways are detailed below.

Gαq/11-Mediated Signaling: Phospholipase C Activation, IP₃/DAG Formation, and Calcium Mobilization

Upon activation by this compound, PAR2 preferentially couples to G-proteins of the Gαq/11 family. This interaction activates Phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AC55541 This compound PAR2 PAR2 AC55541->PAR2 Binds Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Downstream Targets

Gαq/11 Signaling Pathway.
Gα12/13-Mediated Signaling: RhoA Activation and Cytoskeletal Reorganization

PAR2 can also couple to G-proteins of the Gα12/13 family. Activation of Gα12/13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF and LARG. These RhoGEFs, in turn, activate the small GTPase RhoA by promoting the exchange of GDP for GTP. GTP-bound RhoA is the active form and can modulate the activity of downstream effectors, most notably Rho-associated kinase (ROCK). The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, influencing processes such as cell contraction, migration, and adhesion.

G1213_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AC55541 This compound PAR2 PAR2 AC55541->PAR2 Binds G1213 Gα12/13 PAR2->G1213 Activates RhoGEF RhoGEF (e.g., p115RhoGEF, LARG) G1213->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP-GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates CytoskeletalResponse Cytoskeletal Reorganization (Contraction, Migration) ROCK->CytoskeletalResponse Phosphorylates Downstream Targets

Gα12/13 Signaling Pathway.
β-Arrestin-Mediated Signaling: ERK1/2 Activation

Beyond G-protein-dependent signaling, PAR2 activation by this compound also triggers G-protein-independent pathways mediated by β-arrestins. Following receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of PAR2. β-arrestins act as scaffold proteins, bringing together components of the mitogen-activated protein kinase (MAPK) cascade, including Raf, MEK, and ERK1/2. This scaffolding facilitates the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, influencing cellular processes like proliferation and inflammation.

barrestin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AC55541 This compound PAR2 PAR2 AC55541->PAR2 Binds PAR2_P P-PAR2 PAR2->PAR2_P GRK GRK PAR2->GRK Activates b_arrestin β-Arrestin PAR2_P->b_arrestin GRK->PAR2 Phosphorylates Raf Raf b_arrestin->Raf Scaffolds MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK NuclearTranslocation Nuclear Translocation (Gene Expression) pERK->NuclearTranslocation CytoplasmicTargets Cytoplasmic Targets pERK->CytoplasmicTargets

β-Arrestin-Mediated ERK1/2 Activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling of this compound.

Intracellular Calcium Mobilization Assay

This protocol describes a common method for measuring changes in intracellular calcium concentration upon PAR2 activation using a fluorescent calcium indicator.

Workflow Diagram:

Ca_assay_workflow start Start plate_cells Plate cells (e.g., HEK293, HT-29) in 96-well black-wall, clear-bottom plate start->plate_cells incubate_cells Incubate cells overnight (37°C, 5% CO₂) plate_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in assay buffer incubate_cells->load_dye incubate_dye Incubate for 1 hour (37°C, 5% CO₂) load_dye->incubate_dye wash_cells Wash cells with assay buffer to remove excess dye incubate_dye->wash_cells prepare_compound Prepare serial dilutions of this compound in a separate compound plate wash_cells->prepare_compound measure_baseline Measure baseline fluorescence using a microplate reader (e.g., FLIPR, FlexStation) prepare_compound->measure_baseline add_compound Add this compound to the cell plate measure_baseline->add_compound measure_response Immediately measure the change in fluorescence over time add_compound->measure_response analyze_data Analyze data to determine EC₅₀ values measure_response->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Culture: Plate cells expressing PAR2 (e.g., HEK293, HT-29, or KNRK cells) in a 96-well black-wall, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the same buffer, often containing probenecid to prevent dye leakage. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells with the buffered salt solution to remove any extracellular dye.

  • Compound Preparation: Prepare a dilution series of this compound in a separate 96-well plate.

  • Measurement: Place the cell plate into a fluorescence microplate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading. The instrument then adds the this compound dilutions to the cell plate, and the fluorescence intensity is measured kinetically to detect the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of PIP₂, as a direct measure of Gαq/11 pathway activation.

Methodology:

  • Cell Labeling: Plate PAR2-expressing cells in a multi-well plate and incubate them overnight with [³H]myo-inositol in inositol-free medium to radiolabel the cellular phosphoinositide pool.

  • Pre-incubation: Wash the cells to remove unincorporated [³H]myo-inositol and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Stimulation: Add various concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and extract the soluble inositol phosphates.

  • Separation: Separate the radiolabeled inositol phosphates from the other cellular components using anion-exchange chromatography.

  • Quantification: Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.

  • Data Analysis: Plot the amount of accumulated [³H]inositol phosphates against the concentration of this compound and fit the data to a dose-response curve to calculate the EC₅₀.

Cellular Proliferation Assay

This protocol outlines a method to assess the effect of this compound on cell growth and division.

Methodology:

  • Cell Seeding: Seed PAR2-expressing cells in a 96-well plate at a low density in complete growth medium and allow them to attach overnight.

  • Serum Starvation (Optional): To synchronize the cells and reduce baseline proliferation, the cells can be incubated in a low-serum or serum-free medium for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., serum-containing medium) and a negative control (serum-free medium).

  • Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell type's doubling time.

  • Proliferation Measurement: Assess cell viability and proliferation using a colorimetric or fluorometric assay, such as:

    • MTS/XTT Assay: Add the reagent to the wells and incubate for 1-4 hours. The absorbance is read on a microplate reader, which is proportional to the number of viable cells.

    • Crystal Violet Staining: Fix and stain the cells with crystal violet. After washing and solubilizing the dye, the absorbance is measured.

    • Direct Cell Counting: Detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.

  • Data Analysis: Plot the measure of cell proliferation against the concentration of this compound to determine the effect on cell growth.

In Vivo Thermal Hyperalgesia Model

This protocol describes a method to evaluate the pronociceptive effects of this compound in a rodent model.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment and handling for several days before the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a noxious thermal stimulus (e.g., using a plantar test apparatus with a radiant heat source). The heat source is directed to the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded.

  • Compound Administration: Administer this compound via intraplantar injection into the hind paw.

  • Post-treatment Measurements: At various time points after this compound administration, re-measure the paw withdrawal latency. A significant decrease in the withdrawal latency compared to the baseline indicates thermal hyperalgesia.

  • Antagonist Co-administration (Optional): To investigate the involvement of other receptors in the hyperalgesic response, co-administer this compound with a selective antagonist for receptors such as the tachykinin 1 (neurokinin 1) receptor or the transient receptor potential vanilloid 1 (TRPV1) receptor.[7] A reversal of the hyperalgesic effect by an antagonist would indicate the involvement of that receptor in the downstream signaling cascade.

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of PAR2. Its activation of the Gαq/11, Gα12/13, and β-arrestin pathways underscores the complexity of PAR2 signaling. The detailed understanding of these downstream pathways and the availability of robust experimental protocols are essential for researchers in academia and industry who are working to unravel the therapeutic potential of targeting PAR2 in various disease states. This guide provides a solid foundation for such endeavors, offering a clear and concise summary of the current knowledge on this compound-mediated signaling.

References

Unveiling the Agonist Activity of AC-55541: A Technical Guide to its Structure-Activity Relationship and Functional Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of AC-55541, a potent and selective small-molecule agonist of the Protease-Activated Receptor 2 (PAR2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of PAR2 and the structure-activity relationship (SAR) of its modulators.

Introduction to this compound

This compound, with the chemical name N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, is a key pharmacological tool for studying the physiological and pathological roles of PAR2.[1] As a non-peptidic agonist, it offers advantages over traditional peptide-based activators in terms of metabolic stability and potential for therapeutic development. This guide will delve into the quantitative aspects of its activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been determined through various in vitro functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different signaling endpoints.

Assay TypeParameterValueReference
Cell ProliferationpEC506.7[2][3][4][5]
Phosphatidylinositol (PI) HydrolysispEC505.9[2][3][4][5]
Calcium (Ca2+) MobilizationpEC506.6[2][3][4][5]
Calcium (Ca2+) MobilizationPotency Range (nM)200 - 1000[1]

Table 1: In Vitro Potency of this compound

This compound demonstrates high selectivity for PAR2, showing no significant activity at other PAR subtypes or a broad panel of over 30 other receptors involved in nociception and inflammation.[1][2][3][4][5]

Pharmacokinetic ParameterValueSpeciesReference
Elimination Half-life6.1 hoursRat[1]

Table 2: Pharmacokinetic Profile of this compound

Structure-Activity Relationship (SAR)

While a detailed SAR study involving a broad series of this compound analogs is not extensively available in the public domain, the existing literature on non-peptidic PAR2 agonists allows for some inferences. The chemical structure of this compound, a complex molecule with multiple aromatic and heterocyclic moieties, suggests that specific hydrophobic and hydrogen-bonding interactions are crucial for its binding and activation of PAR2.

Mutagenesis studies on PAR2 have indicated that non-peptide agonists like this compound may interact with the receptor at sites distinct from the binding pocket of peptide agonists.[6] This highlights the potential for developing agonists and antagonists with unique pharmacological profiles by exploring the chemical space around the this compound scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay is a primary method for assessing the activation of Gq-coupled receptors like PAR2.

Objective: To measure the increase in intracellular calcium concentration following receptor activation by this compound.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human PAR2 are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Agonist Preparation: A dilution series of this compound is prepared in the assay buffer.

  • Fluorescence Measurement: The plate is placed in a kinetic fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the this compound solutions.

  • Data Acquisition: Fluorescence intensity is measured kinetically for several minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence is used to calculate the concentration-response curve and determine the pEC50 value.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream consequence of Gq-coupled receptor activation and phospholipase C (PLC) activity.

Objective: To quantify the production of inositol phosphates in response to PAR2 activation by this compound.

Methodology:

  • Cell Labeling: PAR2-expressing cells are metabolically labeled by incubating them with [3H]-myo-inositol overnight.

  • Cell Treatment: The labeled cells are washed and then stimulated with various concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Chromatographic Separation: The different inositol phosphate species are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of the eluted fractions is measured by liquid scintillation counting.

  • Data Analysis: The amount of [3H]-inositol phosphates produced is plotted against the concentration of this compound to generate a concentration-response curve and determine the pEC50.

Cell Proliferation Assay

This assay assesses the effect of PAR2 activation on cell growth.

Objective: To determine the effect of this compound on the proliferation of PAR2-expressing cells.

Methodology:

  • Cell Seeding: Cells are seeded in multi-well plates at a low density.

  • Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for a period of several days to allow for proliferation.

  • Quantification of Proliferation: Cell proliferation can be measured using various methods:

    • Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.

    • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

    • DNA Synthesis Measurement (e.g., BrdU incorporation): This method quantifies the incorporation of a thymidine analog into the DNA of proliferating cells.

  • Data Analysis: The cell number or metabolic activity is plotted against the concentration of this compound to determine its effect on cell proliferation and calculate the pEC50.

Signaling Pathways and Experimental Workflows

The activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflows.

PAR2_Signaling_Pathway AC55541 This compound PAR2 PAR2 Receptor AC55541->PAR2 activates Gq Gq Protein PAR2->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates Cell_Proliferation Cell Proliferation Ca_release->Cell_Proliferation contributes to PKC->Cell_Proliferation promotes

Caption: Signaling pathway of this compound-mediated PAR2 activation.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate PAR2-expressing cells load_dye Load cells with Ca²⁺ sensitive dye plate_cells->load_dye add_agonist Add this compound load_dye->add_agonist measure_fluorescence Measure fluorescence kinetically add_agonist->measure_fluorescence generate_curve Generate concentration-response curve measure_fluorescence->generate_curve calculate_pec50 Calculate pEC50 generate_curve->calculate_pec50

Caption: Experimental workflow for the calcium mobilization assay.

PI_Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis label_cells Label cells with [³H]-myo-inositol stimulate_cells Stimulate with this compound + LiCl label_cells->stimulate_cells extract_ips Extract inositol phosphates stimulate_cells->extract_ips separate_ips Separate IPs by chromatography extract_ips->separate_ips quantify_radioactivity Quantify radioactivity separate_ips->quantify_radioactivity generate_curve Generate concentration-response curve quantify_radioactivity->generate_curve

Caption: Experimental workflow for the phosphatidylinositol hydrolysis assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of PAR2. Its well-characterized potency, selectivity, and in vivo activity make it a cornerstone for studies on inflammation, pain, and other physiological processes where PAR2 is implicated. While further exploration of the structure-activity relationship of the this compound scaffold is warranted, the information presented in this guide provides a solid foundation for researchers in the field. The detailed experimental protocols and pathway visualizations serve as a practical resource for designing and interpreting experiments aimed at understanding PAR2 pharmacology.

References

The Biological Function of AC-55541: A Selective PAR2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily, plays a critical role in a myriad of physiological and pathological processes, including inflammation, pain, and cellular proliferation.[1][2][3] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a compelling target for therapeutic intervention.[2][4] AC-55541 is a potent and selective small-molecule agonist of PAR2, making it an invaluable tool for elucidating the receptor's complex signaling and physiological functions.[5][6] This technical guide provides a comprehensive overview of the biological function of this compound, with a focus on its signaling pathways, quantitative activity, and the experimental methodologies used for its characterization.

Core Biological Function and Mechanism of Action

This compound functions as a selective agonist for PAR2, initiating a cascade of intracellular signaling events.[5][7] Unlike endogenous proteolytic activators, this compound directly binds to the receptor to induce a conformational change that triggers downstream signaling.[8] This activation is highly specific to PAR2, with no significant activity observed at other PAR subtypes or over 30 other receptors involved in nociception and inflammation.[5][6]

Upon activation by this compound, PAR2 couples primarily through Gαq, leading to the activation of phospholipase C (PLC).[2][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] Furthermore, PAR2 activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.[9][10][11]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified across various in vitro assays. The following tables summarize the key quantitative data for this compound and, for comparative purposes, other known PAR2 agonists.

Agonist Assay Type Cell Line Potency (pEC50) Potency (EC50) Reference
This compoundCellular Proliferation-6.7~200 nM[5][6]
This compoundPhosphatidylinositol (PI) Hydrolysis-5.9~1260 nM[5][6][7]
This compoundCalcium (Ca2+) MobilizationCHO-hPAR26.6~250 nM[5][6][7][12]
2-furoyl-LIGRLO-NH2Calcium (Ca2+) Mobilization-7.0~100 nM[13]
SLIGRL-NH2Calcium (Ca2+) MobilizationHuman PAR2-expressing cells-~1.4 - 3.5 µM[12]
GB-110Calcium (Ca2+) MobilizationHT-29-~0.28 µM[12][13]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Pharmacokinetic Parameter Species Administration Route Value Reference
Elimination Half-Life (t1/2)RatIntraperitoneal6.1 hours[5][14]
Peak Plasma Concentration (Cmax)RatIntraperitoneal1035 ng/ml[14]
Time to Peak Concentration (Tmax)RatIntraperitoneal50 minutes[14]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AC55541 This compound PAR2 PAR2 AC55541->PAR2 Agonist Binding Gq Gαq PAR2->Gq Activation PLC PLC Gq->PLC Activation MAPK_cascade MAPK Cascade (Ras/Raf/MEK) Gq->MAPK_cascade PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Release PKC PKC DAG->PKC Activation Ca2_cyto [Ca²⁺]i ↑ Ca2_ER->Ca2_cyto Inflammation Inflammation Ca2_cyto->Inflammation PKC->MAPK_cascade Activation ERK p-ERK1/2 MAPK_cascade->ERK Phosphorylation Proliferation Cellular Proliferation ERK->Proliferation ERK->Inflammation

Caption: PAR2 signaling cascade initiated by this compound.

Calcium_Flux_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture PAR2-expressing cells Plating 2. Plate cells in microplate Cell_Culture->Plating Dye_Loading 3. Load with Ca²⁺ sensitive dye Plating->Dye_Loading Add_Agonist 4. Add this compound Dye_Loading->Add_Agonist Measure_Fluorescence 5. Measure fluorescence kinetically Add_Agonist->Measure_Fluorescence Plot_Data 6. Plot fluorescence vs. time Measure_Fluorescence->Plot_Data Calculate_EC50 7. Calculate EC50 Plot_Data->Calculate_EC50

Caption: Workflow for a calcium flux assay.

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is a standard method for assessing the activation of Gq-coupled GPCRs like PAR2 by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human PAR2 (or other suitable cell line, e.g., CHO-hPAR2).[12]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96-well or 384-well plates.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound and other test compounds.

  • Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed PAR2-expressing cells into the microplates at an appropriate density and culture overnight to allow for adherence.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often containing Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer in a separate compound plate.

  • Fluorescence Measurement: Place the cell plate and the compound plate into the kinetic fluorescence plate reader. The instrument will first establish a baseline fluorescence reading from the cells.

  • Agonist Addition: The instrument will then automatically add the compounds from the compound plate to the cell plate.

  • Data Acquisition: Immediately following compound addition, the fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.[12]

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is used to determine the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • PAR2-expressing cells.

  • Cell culture medium.

  • 6-well plates or other suitable culture vessels.

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • Nitrocellulose or PVDF membranes.

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: Culture PAR2-expressing cells in 6-well plates. Prior to the experiment, cells are often serum-starved overnight to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).[15]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against p-ERK. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total-ERK to serve as a loading control.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The ratio of p-ERK to t-ERK is calculated to determine the extent of ERK phosphorylation.[15]

In Vivo Activity

In vivo studies in rats have demonstrated that this compound is well-absorbed following intraperitoneal administration and exhibits a sustained plasma exposure.[5] Administration of this compound has been shown to elicit robust and persistent thermal hyperalgesia and edema, effects that are indicative of PAR2's role in pain and inflammation.[5] These effects were blocked by co-administration of antagonists for tachykinin 1 (neurokinin 1) and transient receptor potential vanilloid 1 (TRPV1), suggesting a downstream signaling interplay with these receptors in vivo.[5]

Conclusion

This compound is a potent and selective small-molecule agonist of PAR2 that has proven to be an indispensable research tool. Its ability to specifically activate PAR2 has facilitated a deeper understanding of the receptor's involvement in key signaling pathways, including calcium mobilization and MAPK activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of PAR2 biology and its therapeutic potential.

References

In-Depth Technical Guide: AC-55541 (CAS Number 916170-19-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-55541 is a potent and selective small-molecule agonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, nociception, and cell proliferation. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are investigating the therapeutic potential of targeting PAR2.

Introduction

Protease-Activated Receptor 2 (PAR2) is a unique member of the G protein-coupled receptor (GPCR) superfamily that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin.[1] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. PAR2 is widely expressed in various tissues and cell types, and its activation has been linked to both pro-inflammatory and tissue-reparative effects, making it a complex but attractive therapeutic target.[2]

This compound (CAS 916170-19-9) has been identified as a potent and selective non-peptidic agonist of PAR2.[3][4] Unlike endogenous protease activators, this compound directly binds to and activates the receptor without the need for proteolytic cleavage, providing a valuable pharmacological tool to probe the function of PAR2 in various experimental models.[1] This guide summarizes the key technical data and methodologies associated with the study of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 916170-19-9[2][3][5]
Molecular Formula C₂₅H₂₀BrN₅O₃[2][3][5]
Molecular Weight 518.36 g/mol [2][3][5]
IUPAC Name N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide[3]
Appearance Solid[3]
Purity >98%[3]
Solubility Soluble in DMSO to 50 mM[2][3][5]
Storage Store at -20°C in the dark and under desiccating conditions.[3]

Pharmacology

Mechanism of Action

This compound is a selective agonist of Protease-Activated Receptor 2 (PAR2).[1][3] It directly binds to the receptor, inducing a conformational change that triggers downstream intracellular signaling pathways.[1] Notably, this compound does not exhibit activity at other PAR subtypes or at over 30 other receptors that are involved in nociception and inflammation, highlighting its selectivity.[2][3][5]

In Vitro Activity

This compound has been demonstrated to activate PAR2 signaling in a variety of in vitro assays, leading to cellular responses such as proliferation, phosphatidylinositol (PI) hydrolysis, and intracellular calcium mobilization.[3][4] The potency of this compound in these assays is summarized in the table below.

AssaypEC₅₀EC₅₀ (nM)Reference(s)
Cell Proliferation 6.7~200[2][3][5]
PI Hydrolysis 5.9~1260[2][3][5]
Ca²⁺ Mobilization 6.6~251[2][3][5]
In Vivo Activity

In vivo studies have shown that this compound exhibits pronociceptive activity.[3][6] Intrapaw administration of this compound in rats elicits robust and persistent thermal hyperalgesia and edema.[4] These effects were shown to be blocked by the co-administration of a tachykinin 1 (neurokinin 1) receptor antagonist or a transient receptor potential vanilloid (TRPV) 1 antagonist.[4] Systemic administration of this compound also produced a similar degree of hyperalgesia.[4]

Pharmacokinetic studies in rats have shown that this compound is well absorbed after intraperitoneal administration, reaching micromolar peak plasma concentrations.[4] It is stable to metabolism by liver microsomes and has an elimination half-life of 6.1 hours.[4]

Signaling Pathway

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptor activation. As a GPCR, PAR2 can couple to multiple G protein subtypes, leading to the activation of various downstream effectors. The primary signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca²⁺ concentration. In addition to Gαq, PAR2 can also couple to Gαs and Gα12/13, leading to the modulation of cyclic AMP (cAMP) levels and Rho-kinase activity, respectively. Furthermore, PAR2 activation can lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor internalization, as well as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 This compound->PAR2 Binds & Activates Gq Gαq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Inflammation Inflammation Ca_release->Inflammation Nociception Nociception Ca_release->Nociception ERK ERK1/2 Phosphorylation PKC->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

This compound activates PAR2, leading to downstream signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Gardell et al. (2008).[4]

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cells expressing PAR2.

  • Cell Line: HT-29 human colon adenocarcinoma cells (or other suitable cell line endogenously or recombinantly expressing PAR2).

  • Materials:

    • Complete culture medium (e.g., McCoy's 5A with 10% FBS).

    • This compound stock solution in DMSO.

    • 96-well microplates.

    • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

    • Plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Replace the medium with the this compound dilutions and incubate for 48-72 hours.

    • Add the cell proliferation reagent according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

    • Calculate the EC₅₀ value from the dose-response curve.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates following PAR2 activation.

  • Cell Line: PC-3 human prostate cancer cells (or other suitable cell line).

  • Materials:

    • Complete culture medium.

    • [³H]myo-inositol.

    • Inositol-free medium.

    • This compound stock solution in DMSO.

    • LiCl solution.

    • Dowex AG1-X8 resin.

    • Scintillation fluid and counter.

  • Procedure:

    • Label cells with [³H]myo-inositol in inositol-free medium for 24-48 hours.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes to inhibit inositol monophosphatase.

    • Add various concentrations of this compound and incubate for 30-60 minutes.

    • Lyse the cells and collect the supernatant.

    • Separate the inositol phosphates from free [³H]myo-inositol using Dowex anion-exchange chromatography.

    • Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.

    • Determine the EC₅₀ value from the dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon PAR2 activation.

  • Cell Line: HEK293 cells stably expressing human PAR2 (or other suitable cell line).

  • Materials:

    • Complete culture medium.

    • Fluo-4 AM or other calcium-sensitive fluorescent dye.

    • Pluronic F-127.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • This compound stock solution in DMSO.

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

  • Procedure:

    • Seed cells in a black-walled, clear-bottom 96-well plate and allow to adhere overnight.

    • Load the cells with Fluo-4 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject various concentrations of this compound and immediately record the change in fluorescence over time (typically for 1-3 minutes).

    • Calculate the peak fluorescence response and determine the EC₅₀ value from the dose-response curve.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Load with Fluo-4 AM B->C D Wash cells C->D E Measure baseline fluorescence D->E F Inject this compound E->F G Record fluorescence change F->G H Calculate peak response G->H I Generate dose-response curve H->I J Determine EC₅₀ I->J

Workflow for the intracellular calcium mobilization assay.

In Vivo Thermal Hyperalgesia Assay

This assay assesses the pronociceptive effects of this compound in an animal model.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Materials:

    • This compound.

    • Vehicle (e.g., saline or DMSO/saline mixture).

    • Plantar test apparatus (Hargreaves apparatus).

  • Procedure:

    • Acclimate the rats to the testing environment and apparatus.

    • Measure the baseline paw withdrawal latency to a radiant heat source.

    • Administer this compound via intraplantar injection into the hind paw (e.g., in a volume of 50 µL).

    • Measure the paw withdrawal latency at various time points post-injection (e.g., 15, 30, 60, 120 minutes).

    • A decrease in paw withdrawal latency compared to baseline indicates thermal hyperalgesia.

    • Analyze the data to determine the magnitude and duration of the hyperalgesic effect.

Conclusion

This compound is a valuable pharmacological tool for studying the role of PAR2 in health and disease. Its potency and selectivity make it a suitable probe for elucidating the complex signaling pathways and physiological functions mediated by this receptor. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible characterization of this compound and other PAR2 modulators. As research into the therapeutic potential of targeting PAR2 continues, a thorough understanding of the properties and methodologies associated with compounds like this compound will be crucial for advancing the field.

References

AC-55541 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to AC-55541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental methodologies related to this compound, a potent and selective agonist of the Protease-Activated Receptor 2 (PAR2).

Core Properties of this compound

This compound is a small molecule compound widely used in research to investigate the physiological and pathological roles of PAR2.[1][2][3] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₅H₂₀BrN₅O₃[1][2][3][]
Molecular Weight 518.36 g/mol [2][3][][5]
CAS Number 916170-19-9[1][2][3]
Purity ≥97%[2][3]
Form Solid[1]
Solubility Soluble in DMSO to 50 mM[1][2][3]

Biological Activity and Potency

This compound is a potent and selective agonist for PAR2, with no significant activity at other PAR subtypes or a panel of over 30 other receptors involved in inflammation and nociception.[1][2][3] Its agonistic activity has been quantified in various in vitro functional assays.

AssaypEC₅₀
Cell Proliferation 6.7[1][2][3]
Phosphatidylinositol (PI) Hydrolysis 5.9[1][2][3][5]
Calcium (Ca²⁺) Mobilization 6.6[1][2][3][5]

In vivo, this compound has been shown to exhibit pronociceptive activity.[1][2][3]

Signaling Pathway of this compound

As a PAR2 agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. This pathway is characteristic of G-protein coupled receptor (GPCR) activation, primarily involving the Gαq subunit, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.

AC55541_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC55541 This compound PAR2 PAR2 AC55541->PAR2 Binds and Activates Gq Gαq PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Proliferation, Inflammation) PKC->Downstream

This compound mediated PAR2 signaling cascade.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound. Specific cell types, reagent concentrations, and incubation times should be optimized for the experimental system being used.

Calcium (Ca²⁺) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A1 Seed cells expressing PAR2 in a microplate A2 Incubate until adherent A1->A2 B1 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A2->B1 B2 Incubate to allow dye de-esterification B1->B2 C1 Measure baseline fluorescence using a plate reader B2->C1 C2 Add this compound at varying concentrations C1->C2 C3 Immediately measure fluorescence kinetically over time C2->C3 D1 Calculate the change in fluorescence intensity C3->D1 D2 Plot dose-response curve D1->D2 D3 Determine pEC₅₀ value D2->D3

References

Navigating the Solubility and Signaling of AC-5554T: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of AC-55541, a potent and selective protease-activated receptor 2 (PAR2) agonist. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data on solubility in various solvents, outlines detailed experimental protocols for solution preparation, and visualizes the intricate PAR2 signaling pathway initiated by this compound.

Core Focus: Solubility and Signaling of a Key PAR2 Agonist

This compound is a valuable tool for investigating the physiological and pathological roles of PAR2, a G protein-coupled receptor implicated in inflammation, pain, and cancer. A thorough understanding of its solubility and the downstream signaling cascades it triggers is paramount for accurate and reproducible experimental design. This guide addresses these critical aspects to facilitate its effective use in research and development.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes this quantitative data, providing a clear reference for the preparation of stock solutions and experimental media.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
Dimethyl Sulfoxide (DMSO)10~19.3Cayman Chemical[1]
Dimethyl Sulfoxide (DMSO)25.9250Tocris Bioscience[2]
Dimethyl Sulfoxide (DMSO)5.1810TargetMol[3]
Dimethylformamide (DMF)15~28.9Cayman Chemical[1]
DMF:PBS (pH 7.2) (1:8)0.11~0.21Cayman Chemical[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 4.82MedchemExpress[4]

Note: The molecular weight of this compound is approximately 518.4 g/mol . Molar concentrations are calculated based on this value.

Experimental Protocols

Accurate preparation of this compound solutions is crucial for obtaining reliable experimental results. Below are detailed protocols for creating stock solutions and formulations for in vivo studies.

Preparation of Stock Solutions in Organic Solvents

A common practice for many small molecules, including this compound, is the preparation of a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in aqueous media.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. Due to the high potency of the compound, it is recommended to handle it with appropriate personal protective equipment in a well-ventilated area.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution of the compound. Gentle warming or sonication can be employed to aid dissolution if necessary, though it is often not required for DMSO.[3]

  • Storage: Once dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[4]

Preparation of an In Vivo Formulation

For animal studies, a formulation that ensures the solubility and bioavailability of the compound is essential. The following protocol describes the preparation of a vehicle containing a mixture of co-solvents.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Initial Mixture: In a sterile tube, combine the required volume of the this compound DMSO stock solution with PEG300. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300.[4]

  • Homogenization: Vortex the mixture until it is a clear and homogenous solution.

  • Addition of Surfactant: Add Tween-80 to the mixture. Following the example, add 50 µL of Tween-80.[4]

  • Final Dilution: Vortex again to ensure thorough mixing.

  • Aqueous Phase Addition: Add the final volume of saline to the mixture (e.g., 450 µL) and vortex until a clear solution is obtained.[4] This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Administration: It is recommended to prepare this working solution fresh on the day of use.[4]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in working with this compound, the following diagrams have been generated using the DOT language.

G cluster_prep Solution Preparation cluster_solubility Solubility Determination (Shake-Flask Method) weigh Weigh this compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store add_excess Add Excess this compound to Solvent equilibrate Equilibrate (Shake at Constant Temp) add_excess->equilibrate separate Separate Undissolved Solid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, UV-Vis) separate->analyze determine Determine Concentration analyze->determine

Caption: Generalized workflow for preparing this compound stock solutions and determining solubility.

This compound exerts its biological effects by activating PAR2, which couples to multiple G protein signaling pathways. The diagram below illustrates the key downstream signaling cascades initiated upon receptor activation.

PAR2_Signaling AC55541 This compound PAR2 PAR2 AC55541->PAR2 activates Gq Gαq PAR2->Gq couples to beta_arrestin β-Arrestin PAR2->beta_arrestin recruits PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response_Ca Cellular Responses (e.g., Proliferation, Inflammation) Ca_release->Cellular_Response_Ca PKC->Cellular_Response_Ca ERK ERK1/2 beta_arrestin->ERK activates Cellular_Response_ERK Cellular Responses (e.g., Gene Expression) ERK->Cellular_Response_ERK

Caption: this compound activates PAR2, leading to Gq and β-arrestin mediated signaling pathways.

Activation of PAR2 by this compound primarily involves the Gαq subunit, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] Concurrently, PAR2 activation can also lead to the recruitment of β-arrestin, which can initiate a separate signaling cascade, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[4] These pathways collectively orchestrate the cellular responses to PAR2 activation, such as cell proliferation and inflammation.

References

Methodological & Application

Application Notes and Protocols for AC-55541 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data Summary

The following tables summarize the in vitro potency of AC-55541 in various functional assays.

Table 1: Potency of this compound in Functional Assays

Assay TypepEC50EC50 (nM)
Cell Proliferation6.7~200
Phosphatidylinositol (PI) Hydrolysis5.9~1260
Calcium (Ca2+) Mobilization6.6~251

Signaling Pathway Diagram

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane PAR2 PAR2 Gq Gαq PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AC55541 This compound AC55541->PAR2 activates ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response (e.g., Proliferation) Ca2->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: this compound activates the PAR2-Gαq signaling cascade.

Experimental Protocols

Cell Proliferation Assay (WST-1 Method)

This protocol describes a colorimetric assay to measure cell proliferation induced by this compound using the WST-1 reagent.

Materials:

  • Cells expressing PAR2 (e.g., HT-29, CHO-hPAR2)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • WST-1 reagent

  • 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 24 to 72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for the specific cell line.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute on a shaker to ensure uniform color distribution.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only with WST-1) from all readings.

    • Plot the absorbance values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay (Fluo-4 AM Method)

This protocol outlines a fluorescence-based assay to measure intracellular calcium mobilization in response to this compound stimulation.

Materials:

  • Cells expressing PAR2

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Fluo-4 AM (stock solution in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A final concentration of 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127 is recommended.

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • This compound Stimulation and Data Acquisition:

    • During the dye loading incubation, prepare a separate 96-well plate with serial dilutions of this compound in HBSS at 4-5 times the final desired concentration. A suggested final concentration range is 1 nM to 10 µM.

    • Wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

    • Place the cell plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • Program the instrument to inject the this compound dilutions from the compound plate into the cell plate.

    • Record a baseline fluorescence for a few seconds before injection and continue recording for 2-3 minutes after injection to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence (F₀), or as the peak fluorescence intensity.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start Culture_Cells Culture PAR2-expressing cells Start->Culture_Cells Seed_Plates Seed cells into 96-well plates Culture_Cells->Seed_Plates Incubate_Attach Incubate for cell attachment Seed_Plates->Incubate_Attach Prepare_AC55541 Prepare this compound dilutions Incubate_Attach->Prepare_AC55541 Treat_Cells Treat cells with this compound Prepare_AC55541->Treat_Cells Incubate_Treatment Incubate for specified duration Treat_Cells->Incubate_Treatment Add_Reagent Add assay reagent (WST-1 or Fluo-4 AM) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate for assay development Add_Reagent->Incubate_Assay Measure_Signal Measure signal (Absorbance or Fluorescence) Incubate_Assay->Measure_Signal Plot_Data Plot dose-response curve Measure_Signal->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50 End End Calculate_EC50->End

Caption: General experimental workflow for this compound cell-based assays.

Storage and Handling

This compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent such as DMSO or DMF. Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing aqueous solutions from the DMSO stock, it is advisable to use a buffer containing a surfactant like Pluronic F-127 to improve solubility.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for AC-55541 in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of AC-55541, a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), in primary neuron cultures. This document outlines the pharmacological properties of this compound, detailed protocols for its application in functional assays, and the underlying signaling pathways in neurons.

Introduction to this compound

This compound is a non-peptidic agonist of PAR2, a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, nociception, and neuroprotection.[1][2][3] Unlike endogenous peptide agonists, this compound offers greater stability and specificity, making it a valuable tool for investigating PAR2 function in neuronal systems. It has been shown to stimulate cell proliferation, phosphatidylinositol (PI) hydrolysis, and calcium (Ca²⁺) mobilization in vitro and exhibits pronociceptive activity in vivo.[1][2][3][4][5]

Quantitative Data

The following table summarizes the reported potency of this compound in various in vitro assays. While specific EC₅₀ values in primary neurons are not extensively published, the data from cell lines provide a strong indication of the effective concentration range.

Assay TypeReported Potency (pEC₅₀)Reported Potency (EC₅₀)Cell Type/SystemReference
Cell Proliferation6.7~200 nMIn vitro assays[1][2][3]
PI Hydrolysis5.9~1.26 µMIn vitro assays[1][2][3]
Ca²⁺ Mobilization6.6~251 nMIn vitro assays[1][2][3]

Signaling Pathways in Primary Neurons

Activation of PAR2 by this compound in primary neurons initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these events, PAR2 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), which is implicated in pain plasticity.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AC55541 This compound PAR2 PAR2 AC55541->PAR2 Agonist Binding Gq Gαq PAR2->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Induces ERK ERK Activation PKC->ERK Pain_Plasticity Pain Plasticity ERK->Pain_Plasticity

Caption: PAR2 Signaling Pathway in Neurons

Experimental Protocols

The following protocols are adapted from established methodologies for studying GPCR agonists in primary neuronal cultures and can be applied to investigate the effects of this compound.

Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol is suitable for studying the effects of this compound on sensory neurons involved in nociception.

Materials:

  • E13-E15 mouse or rat embryos

  • Hank's Buffered Salt Solution (HBSS)

  • Collagenase A/D and Papain

  • DMEM/F12 medium with 10% FBS

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine and laminin-coated culture plates

  • Cytosine arabinoside (AraC) to inhibit non-neuronal cell proliferation

Procedure:

  • Dissect DRGs from embryos and place them in ice-cold HBSS.

  • Enzymatically dissociate the ganglia with a collagenase/papain solution at 37°C.

  • Mechanically triturate the ganglia to obtain a single-cell suspension.

  • Plate the dissociated cells on poly-D-lysine/laminin-coated plates in DMEM/F12 with 10% FBS.

  • After 2-4 hours, replace the medium with supplemented Neurobasal medium.

  • On the following day, add AraC (final concentration 1-5 µM) to the culture to limit the growth of non-neuronal cells.

  • Maintain the cultures at 37°C in a 5% CO₂ incubator for 2-7 days before experimentation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation by this compound.

Materials:

  • Primary neuron culture (e.g., DRG neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution in DMSO

  • Fluorescence plate reader or microscope with imaging capabilities

Procedure:

  • Prepare a loading buffer by diluting the calcium dye and Pluronic F-127 in HBSS.

  • Remove the culture medium from the neurons and add the loading buffer.

  • Incubate the cells for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add this compound at the desired concentration (a dose-response curve from 1 nM to 10 µM is recommended).

  • Immediately begin recording the fluorescence intensity over time.

  • At the end of the experiment, add a positive control such as ionomycin or KCl to confirm cell viability and dye loading.

  • Analyze the data by calculating the change in fluorescence intensity from baseline.

Calcium_Assay_Workflow start Primary Neuron Culture load_dye Load with Calcium Dye (e.g., Fura-2 AM) start->load_dye wash Wash to Remove Excess Dye load_dye->wash baseline Acquire Baseline Fluorescence wash->baseline add_agonist Add this compound baseline->add_agonist record Record Fluorescence Intensity Over Time add_agonist->record positive_control Add Positive Control (e.g., Ionomycin) record->positive_control analyze Analyze Data (ΔF/F₀) positive_control->analyze end Results analyze->end

Caption: Calcium Mobilization Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the investigation of how this compound modulates neuronal excitability and ion channel function.

Materials:

  • Primary neuron culture

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Artificial cerebrospinal fluid (aCSF) for extracellular solution

  • Intracellular solution containing K-gluconate

  • This compound

Procedure:

  • Prepare aCSF and intracellular solutions and filter them.

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Place the culture dish on the microscope stage and perfuse with aCSF.

  • Approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • In current-clamp mode, record the baseline membrane potential and firing properties in response to current injections.

  • Perfuse the chamber with aCSF containing this compound (e.g., 1 µM).

  • Record the changes in membrane potential and firing properties.

  • In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) and record baseline currents.

  • Apply this compound and record any changes in holding current or agonist-evoked currents.

Neuroinflammation Co-culture Model and Cytokine Release Assay

This protocol can be used to assess the pro- or anti-inflammatory effects of this compound in a neuron-microglia co-culture system.

Materials:

  • Primary cortical neuron culture

  • Primary microglia culture

  • Co-culture medium (e.g., Neurobasal medium supplemented for both cell types)

  • Lipopolysaccharide (LPS) as an inflammatory stimulus

  • This compound

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Establish a primary cortical neuron culture.

  • Isolate primary microglia from neonatal rodent brains.

  • Seed the microglia onto the established neuron culture to create a co-culture.

  • Allow the co-culture to stabilize for 24-48 hours.

  • Treat the co-cultures with:

    • Vehicle control

    • This compound alone

    • LPS alone (to induce inflammation)

    • This compound in combination with LPS

  • Incubate for a specified period (e.g., 24 hours).

  • Collect the culture supernatant.

  • Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Assess neuronal viability using methods like MTT assay or immunostaining for neuronal markers.

Neuroinflammation_Workflow start Establish Neuron-Microglia Co-culture treatment Treat with: - Vehicle - this compound - LPS - this compound + LPS start->treatment incubation Incubate for 24 hours treatment->incubation collect_supernatant Collect Culture Supernatant incubation->collect_supernatant assess_viability Assess Neuronal Viability incubation->assess_viability elisa Measure Cytokines (TNF-α, IL-6, IL-1β) via ELISA collect_supernatant->elisa results_viability Neuronal Viability assess_viability->results_viability results_cytokines Cytokine Levels elisa->results_cytokines

Caption: Neuroinflammation Assay Workflow

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of PAR2 in neuronal function and disease. The protocols and data presented here provide a framework for its application in primary neuron cultures, enabling researchers to investigate its effects on intracellular signaling, neuronal excitability, and neuroinflammation. Careful dose-response studies are recommended to determine the optimal concentration for each specific primary neuron type and experimental endpoint.

References

Application Notes and Protocols for AC-55541 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55541 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation and nociception. This compound serves as a valuable pharmacological tool for investigating the in vivo functions of PAR2. These application notes provide detailed protocols for the use of this compound in rodent models to study its effects on pain and inflammation.

Data Presentation

In Vitro Activity of this compound
Assay TypePotency (pEC50)Reference
Cell Proliferation6.7[1]
Phosphatidylinositol (PI) Hydrolysis5.9[1]
Calcium (Ca2+) Mobilization6.6[1]
In Vivo Pharmacokinetics of this compound in Rats
ParameterValueRoute of AdministrationAnimal ModelReference
Peak Plasma ConcentrationMicromolar rangeIntraperitonealRat[1]
Elimination Half-Life6.1 hoursIntraperitonealRat[1]
In Vivo Dose for Pronociceptive Effects
Route of AdministrationDose Range (mg/kg)EffectAnimal ModelReference
Intrapaw3 - 10Thermal Hyperalgesia and EdemaRat[2]
Systemic (Intraperitoneal)Not explicitly stated, but produced a similar degree of hyperalgesia as local administration.Thermal HyperalgesiaRat[1]

Experimental Protocols

Protocol 1: Induction of Thermal Hyperalgesia and Paw Edema in Rats via Intrapaw Administration of this compound

This protocol details the local administration of this compound into the rat hind paw to assess its direct pro-nociceptive and inflammatory effects.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Male Sprague-Dawley rats (200-250 g)

  • 27-30 gauge needles and syringes

  • Plethysmometer or digital calipers

  • Plantar test apparatus (Hargreaves apparatus)

Procedure:

  • Animal Acclimation: Acclimate rats to the testing environment for at least 2 days prior to the experiment. Handle the animals daily to minimize stress.

  • Preparation of this compound Solution:

    • This compound is soluble in DMSO.[2] Prepare a stock solution of this compound in 100% DMSO.

    • For in vivo administration, the stock solution must be diluted. A common vehicle is a mixture of DMSO and saline. It is crucial to perform vehicle control experiments.

    • Example Formulation: To prepare a 1 mg/mL solution for a 10 mg/kg dose in a 250g rat (total dose 2.5 mg), dissolve 5 mg of this compound in 0.5 mL of DMSO, and then bring the final volume to 5 mL with sterile saline (final DMSO concentration of 10%). The final solution should be clear.

  • Baseline Measurements:

    • Paw Volume: Measure the volume of the rat's hind paw using a plethysmometer or the paw thickness with digital calipers. This will serve as the baseline for edema measurement.

    • Thermal Nociceptive Threshold: Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate for 15-20 minutes. Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw and record the latency for the rat to withdraw its paw. This is the baseline paw withdrawal latency (PWL).

  • Intrapaw Administration:

    • Briefly restrain the rat.

    • Inject 50 µL of the this compound solution (or vehicle control) into the plantar surface of the hind paw using a 27-30 gauge needle.

  • Post-Administration Measurements:

    • At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), re-measure the paw volume/thickness and the thermal paw withdrawal latency.

    • A decrease in PWL indicates thermal hyperalgesia.

    • An increase in paw volume/thickness indicates edema.

Protocol 2: Induction of Systemic Hyperalgesia in Rats via Intraperitoneal Administration of this compound

This protocol describes the systemic administration of this compound to investigate its widespread effects on nociception. Note: While systemic administration has been shown to induce hyperalgesia, a specific dose has not been published.[1] Therefore, a dose-finding study is recommended, starting with doses similar to the effective local administration.

Materials:

  • This compound (powder)

  • DMSO

  • Sterile 0.9% saline

  • Male Sprague-Dawley rats (200-250 g)

  • 23-25 gauge needles and syringes

  • Plantar test apparatus (Hargreaves apparatus)

Procedure:

  • Animal Acclimation and Baseline Measurements: Follow steps 1 and 3 as described in Protocol 1.

  • Preparation of this compound Solution: Prepare the dosing solution as described in Protocol 1. The concentration should be adjusted based on the desired dose and an injection volume of 5-10 mL/kg.

  • Intraperitoneal (IP) Injection:

    • Properly restrain the rat.

    • Locate the lower right abdominal quadrant.

    • Insert a 23-25 gauge needle at a 30-45 degree angle.

    • Aspirate to ensure no blood or urine is drawn.

    • Inject the this compound solution or vehicle control.

  • Post-Administration Measurements:

    • At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), measure the thermal paw withdrawal latency as described in Protocol 1.

    • A decrease in PWL in both the ipsilateral and contralateral paws would indicate a systemic hyperalgesic effect.

Mandatory Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 Receptor This compound->PAR2 Binds and Activates Gq Gq PAR2->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPK activation) Ca_release->Downstream PKC->Downstream Cellular_Response Cellular Response (Inflammation, Nociception) Downstream->Cellular_Response

Caption: Signaling pathway of PAR2 activation by this compound.

Experimental_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Acclimation Animal Acclimation (≥ 2 days) Baseline Baseline Measurements (Paw Volume, PWL) Acclimation->Baseline Dosing_Prep Prepare this compound Dosing Solution Administration Administer this compound (Intrapaw or Intraperitoneal) Dosing_Prep->Administration Measurements Post-Dose Measurements (Paw Volume, PWL at multiple time points) Administration->Measurements Analysis Data Analysis Measurements->Analysis

Caption: Experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols: AC-55541 Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55541 is a potent and selective non-peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, nociception, and cell proliferation.[1] Activation of PAR2 is known to stimulate the hydrolysis of phosphatidylinositol (PI) and subsequent mobilization of intracellular calcium. This application note provides a detailed protocol for a calcium mobilization assay to characterize the activity of this compound on PAR2-expressing cells.

The assay is based on the use of a fluorescent calcium indicator to measure the transient increase in intracellular calcium concentration following the stimulation of PAR2 by this compound. This method is suitable for determining the potency and efficacy of this compound and for screening for potential modulators of PAR2 activity.

Data Presentation

Table 1: Biological Activity of this compound
ParameterValueReference
TargetProtease-Activated Receptor 2 (PAR2)[1]
ActivityAgonist[1][2]
pEC50 (Calcium Mobilization)6.6
EC50 (Calcium Mobilization)~251 nMCalculated
pEC50 (PI Hydrolysis)5.9
pEC50 (Cell Proliferation)6.7
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight518.36 g/mol
FormulaC₂₅H₂₀BrN₅O₃
SolubilitySoluble to 50 mM in DMSO
Purity≥97%
StorageStore at -20°C

Signaling Pathway

Activation of PAR2 by the agonist this compound initiates a signaling cascade that leads to the mobilization of intracellular calcium. The diagram below illustrates this pathway.

PAR2_Signaling_Pathway This compound Induced PAR2 Signaling Pathway AC55541 This compound (Agonist) PAR2 PAR2 Receptor AC55541->PAR2 Binds to Gq Gq Protein PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto Release IP3R->Ca_ER Opens channel Cell_Response Cellular Response Ca_cyto->Cell_Response Triggers

Caption: this compound activation of PAR2 leading to calcium release.

Experimental Protocol: Calcium Mobilization Assay

This protocol is designed for a 96-well plate format and can be adapted for higher throughput formats.

Materials and Reagents
  • Cells: HEK293T cells transiently or stably expressing human PAR2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • This compound: Stock solution (10 mM in DMSO).

  • Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127: 20% (w/v) solution in DMSO.

  • Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).

  • Control Agonist: Trypsin or a known PAR2-activating peptide (e.g., SLIGRL-NH₂).

  • Control Antagonist (optional): A known PAR2 antagonist (e.g., AZ3451).

  • 96-well black, clear-bottom assay plates.

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation, FLIPR).

Experimental Workflow

Calcium_Mobilization_Workflow This compound Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture PAR2-expressing HEK293T cells Plating 2. Seed cells in a 96-well plate Cell_Culture->Plating Incubation1 3. Incubate for 24 hours Plating->Incubation1 Dye_Prep 4. Prepare Fluo-4 AM loading solution Incubation1->Dye_Prep Loading 5. Add loading solution to cells Dye_Prep->Loading Incubation2 6. Incubate for 1 hour at 37°C Loading->Incubation2 Compound_Prep 7. Prepare this compound serial dilutions Incubation2->Compound_Prep Plate_Reader 8. Place cell and compound plates in reader Compound_Prep->Plate_Reader Injection 9. Add this compound and measure fluorescence Plate_Reader->Injection Data_Acquisition 10. Record fluorescence change over time Injection->Data_Acquisition Curve_Fit 11. Plot concentration-response curve Data_Acquisition->Curve_Fit EC50_Calc 12. Calculate EC50 value Curve_Fit->EC50_Calc

Caption: Step-by-step workflow for the this compound calcium assay.

Detailed Protocol

1. Cell Culture and Plating: a. Culture PAR2-expressing HEK293T cells in T75 flasks until they reach 80-90% confluency. b. Harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 25,000 to 35,000 cells per well in 100 µL of culture medium. c. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.

2. Dye Loading: a. Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 12.5 µL of 4 mM Fluo-4 AM stock with 12.5 µL of 20% Pluronic F-127. Add this mixture to 11 mL of assay buffer to get a final Fluo-4 AM concentration of 4 µM. b. Gently remove the culture medium from the wells. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 1 hour in the dark.

3. Compound Preparation: a. Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM. b. Also prepare solutions for a positive control (e.g., 10 µM SLIGRL-NH₂) and a negative control (assay buffer with DMSO at the same final concentration as the highest this compound concentration).

4. Calcium Flux Measurement: a. After the incubation period, wash the cells twice with 100 µL of assay buffer to remove excess dye. b. Add 100 µL of assay buffer to each well. c. Place the cell plate and the compound plate into the fluorescence plate reader. d. Set the instrument to measure fluorescence intensity (Excitation: 488 nm, Emission: 525 nm for Fluo-4) at 1-second intervals for a total of 120-180 seconds. e. After establishing a stable baseline fluorescence for 15-20 seconds, configure the instrument to automatically inject 50 µL of the this compound dilutions (or controls) into the respective wells. f. Continue recording the fluorescence for the remainder of the set time.

5. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of fluorescence after compound addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀). b. Determine the peak fluorescence response for each concentration of this compound. c. Plot the peak response against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Conclusion

This application note provides a comprehensive protocol for conducting a calcium mobilization assay to characterize the activity of the PAR2 agonist, this compound. The detailed methodology, data presentation, and visual diagrams offer a clear guide for researchers in the field of GPCR signaling and drug discovery. Careful execution of this protocol will yield reliable and reproducible data on the potency and efficacy of this compound.

References

Application Notes and Protocols for AC-55541 in a Phosphoinositide (PI) Hydrolysis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55541 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation and nociception.[1][2] Contrary to the initial query, current scientific literature identifies this compound as a PAR2 agonist, not a TrkA agonist. Activation of PAR2 by agonists like this compound stimulates multiple downstream signaling pathways, including the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This phosphoinositide (PI) hydrolysis is a key event in cellular signaling, resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

This document provides detailed application notes and a protocol for utilizing this compound in a PI hydrolysis assay to study PAR2 activation. Additionally, for informational purposes, the signaling pathway for TrkA-mediated PI hydrolysis is also described and visualized.

Data Presentation

The following table summarizes the in vitro potency of this compound in various functional assays as reported in the literature.

Assay TypeParameterValueSpeciesReference
PI HydrolysispEC505.9Not Specified[1][3]
Ca2+ MobilizationpEC506.6Not Specified[1][3]
Cell ProliferationpEC506.7Not Specified[1]
PAR2 Agonist ActivitypEC506.7Not Specified[1][2]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathways

This compound-Mediated PAR2 Signaling to PI Hydrolysis

This compound binds to and activates PAR2, which couples to Gαq/11 G-proteins. This activation stimulates phospholipase C (PLC), which then hydrolyzes PIP2 into IP3 and DAG, leading to downstream signaling events.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol AC55541 This compound PAR2 PAR2 AC55541->PAR2 Binds Gaq Gαq/11 PAR2->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

This compound activation of PAR2 leading to PI hydrolysis.

TrkA Signaling to PI Hydrolysis

For clarity, the following diagram illustrates the signaling pathway from the Nerve Growth Factor (NGF) receptor, TrkA, to PI hydrolysis. NGF binding to TrkA induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Shc and FRS2, and enzymes including PLCγ.[4] Activated PLCγ then catalyzes the hydrolysis of PIP2.

cluster_membrane_trka Plasma Membrane cluster_cytosol_trka Cytosol NGF NGF TrkA TrkA NGF->TrkA Binds PLCg PLCγ TrkA->PLCg Recruits & Activates PIP2_trka PIP2 PLCg->PIP2_trka Hydrolyzes IP3_trka IP3 PIP2_trka->IP3_trka DAG_trka DAG PIP2_trka->DAG_trka Downstream Downstream Signaling (Ca²⁺, PKC) IP3_trka->Downstream DAG_trka->Downstream

NGF-TrkA signaling pathway leading to PI hydrolysis.

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay Using this compound

This protocol outlines the measurement of inositol phosphate accumulation following stimulation with this compound in cells endogenously or recombinantly expressing PAR2.

Materials:

  • Cells: A suitable cell line expressing PAR2 (e.g., HT-29, HEK293 transfected with human PAR2).

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Labeling Medium: Inositol-free medium supplemented with dialyzed FBS.

  • [³H]myo-inositol

  • This compound: Prepare a stock solution in DMSO.[1]

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing 10 mM LiCl.

  • Lysis Buffer: 10 mM Formic Acid.

  • Anion Exchange Resin: Dowex AG1-X8 (formate form).

  • Elution Buffers:

    • Wash Buffer: 1 M Formic Acid / 60 mM Ammonium Formate.

    • Elution Buffer: 1 M Formic Acid / 1 M Ammonium Formate.

  • Scintillation Cocktail

  • 24-well plates

Experimental Workflow Diagram:

A 1. Seed Cells in 24-well plates B 2. Label Cells with [³H]myo-inositol (18-24 hours) A->B C 3. Wash Cells with serum-free medium B->C D 4. Pre-incubate with 10 mM LiCl (10-15 minutes) C->D E 5. Stimulate with this compound (e.g., 30-60 minutes) D->E F 6. Lyse Cells with formic acid E->F G 7. Isolate Inositol Phosphates (Anion Exchange Chromatography) F->G H 8. Quantify Radioactivity (Scintillation Counting) G->H I 9. Data Analysis (Dose-response curve) H->I

Workflow for a PI hydrolysis assay.

Procedure:

  • Cell Culture and Labeling:

    • Seed PAR2-expressing cells into 24-well plates and grow to near confluency.

    • Replace the culture medium with inositol-free medium containing 1-2 µCi/mL of [³H]myo-inositol.

    • Incubate for 18-24 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.

  • Assay Performance:

    • Gently wash the cells twice with serum-free medium.

    • Add 0.5 mL of stimulation buffer containing 10 mM LiCl to each well and pre-incubate for 10-15 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known PAR2 agonist peptide like SLIGRL-NH2).

    • Incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the stimulation buffer.

    • Lyse the cells by adding 1 mL of ice-cold 10 mM formic acid to each well.

    • Incubate on ice for at least 30 minutes.

    • Transfer the lysates to microcentrifuge tubes.

  • Chromatographic Separation:

    • Prepare columns with Dowex AG1-X8 anion exchange resin.

    • Apply the cell lysates to the columns.

    • Wash the columns with the wash buffer to remove free [³H]myo-inositol.

    • Elute the total inositol phosphates with the elution buffer.

  • Quantification and Data Analysis:

    • Add the eluate to scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Plot the CPM values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the activation and signaling of PAR2. The PI hydrolysis assay is a robust method for quantifying the functional consequences of PAR2 activation by this compound. While this compound does not act on TrkA, understanding the distinct signaling pathways of both PAR2 and TrkA is crucial for researchers in the fields of cell signaling and drug development. The protocols and data presented here provide a framework for the successful implementation of this compound in in vitro pharmacological studies.

References

Administration of AC-55541 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of AC-55541, a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), in rodent models. This document includes information on its mechanism of action, pharmacokinetic properties, and recommended administration routes, along with detailed experimental procedures.

Introduction to this compound

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of PAR2. It selectively activates PAR2 signaling, leading to downstream events such as phosphatidylinositol (PI) hydrolysis and intracellular calcium (Ca2+) mobilization.[1][2][3][4] In rodent models, administration of this compound has been shown to induce thermal hyperalgesia and edema, making it a useful compound for studying nociception and inflammation.[1]

Mechanism of Action

This compound acts as an agonist at the Protease-Activated Receptor 2 (PAR2). Upon binding, it triggers a conformational change in the receptor, initiating intracellular signaling cascades. This includes the activation of G-proteins, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium, leading to a transient increase in cytosolic Ca2+ levels.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC55541 AC55541 PAR2 PAR2 AC55541->PAR2 Binds & Activates G_protein Gq/11 PAR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Downstream Downstream Cellular Responses DAG->Downstream Ca_release->Downstream

Caption: Signaling pathway of this compound via PAR2 activation.

Pharmacokinetic and In Vitro Data

This compound exhibits favorable pharmacokinetic properties in rats, including good absorption and a sustained plasma exposure following intraperitoneal administration.[1]

Parameter Value Species Administration Route Reference
Elimination Half-Life (t½) 6.1 hoursRatIntraperitoneal[1]
Absorption Well absorbed, reaching micromolar peak plasma concentrationsRatIntraperitoneal[1]
Metabolism Stable to metabolism by liver microsomesRatIn vitro[1]
pEC50 (Cell Proliferation) 6.7-In vitro[2][3][4]
pEC50 (PI Hydrolysis) 5.9-In vitro[2][3][4]
pEC50 (Ca2+ Mobilization) 6.6-In vitro[2][3][4]

Experimental Protocols

Vehicle Preparation

Due to the solubility profile of this compound, careful selection of a vehicle is critical for successful in vivo administration.

Solubility Data:

  • DMF: 15 mg/mL[5]

  • DMSO: 10 mg/mL[5]

  • DMF:PBS (pH 7.2) (1:8): 0.11 mg/mL[5]

Recommended Vehicle for Intraperitoneal (i.p.) Injection:

For systemic administration, a vehicle containing a solubilizing agent is necessary. A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a physiological buffer.

Protocol:

  • Weigh the required amount of this compound.

  • Dissolve the compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

  • For the final injection volume, dilute the stock solution with sterile saline (0.9% NaCl) or PBS. A common final concentration of DMSO in the injection vehicle is typically kept below 10% to minimize solvent toxicity. For example, to achieve a 1 mg/mL final concentration from a 10 mg/mL stock, mix 1 part of the stock solution with 9 parts of saline.

  • Vortex the final solution thoroughly before administration to ensure homogeneity.

Administration Routes

The following protocols are provided for the most commonly cited administration routes for this compound in rodent models.

4.2.1. Intraperitoneal (i.p.) Injection

This route is suitable for systemic administration to study the widespread effects of this compound.

Materials:

  • This compound solution in the appropriate vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Rodent restrainer (optional)

  • 70% Ethanol for disinfection

Protocol:

  • Prepare the this compound solution as described in section 4.1.

  • Gently restrain the rodent, ensuring the abdomen is accessible. For mice, scruffing the neck and securing the tail is common. For rats, appropriate manual restraint or a restraining device can be used.

  • Position the animal with its head tilted slightly downwards.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

  • Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.

  • If the aspiration is clear, inject the solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

4.2.2. Intrapaw (i.pl.) Injection

This route is used for localized administration, typically into the plantar surface of the hind paw, to study local inflammatory and nociceptive responses.

Materials:

  • This compound solution in the appropriate vehicle

  • Sterile microsyringes (e.g., Hamilton syringes) with fine-gauge needles (28-30 gauge)

  • Rodent restrainer

Protocol:

  • Prepare the this compound solution. The volume for intrapaw injection is typically small (20-50 µL for rats, 10-20 µL for mice).

  • Gently restrain the animal.

  • Hold the hind paw securely and identify the plantar surface.

  • Insert the needle into the central part of the plantar surface, just under the skin.

  • Inject the solution slowly to form a small bleb.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for signs of pain, inflammation, and changes in paw withdrawal latency or threshold in response to thermal or mechanical stimuli. A dose range of 3-10 mg/kg has been used for intrapaw administration.[5]

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using this compound in a rodent model.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase acclimatization Animal Acclimatization (≥ 7 days) baseline Baseline Behavioral Testing (e.g., thermal/mechanical sensitivity) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization vehicle_prep Vehicle & this compound Preparation randomization->vehicle_prep administration This compound or Vehicle Administration (i.p. or i.pl.) vehicle_prep->administration post_treatment_testing Post-Treatment Behavioral Testing (at specified time points) administration->post_treatment_testing tissue_collection Tissue Collection (e.g., plasma, paw tissue, spinal cord) post_treatment_testing->tissue_collection biochemical_analysis Biochemical/Molecular Analysis (e.g., ELISA, qPCR, Western Blot) tissue_collection->biochemical_analysis

Caption: General experimental workflow for in vivo studies with this compound.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety and handling information. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Cell Proliferation Studies Using AC-55541

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-55541 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cell proliferation.[1][2][3] These application notes provide detailed information and protocols for utilizing this compound in cell proliferation studies.

Chemical Properties of this compound:

PropertyValue
Molecular Weight 518.4 g/mol
Formula C₂₅H₂₀BrN₅O₃
Purity >98%
Solubility Soluble in DMSO to 50 mM
Storage Store at -20°C in the dark

Mechanism of Action

This compound selectively binds to and activates PAR2, triggering downstream signaling cascades that modulate cellular functions.[1][2][3] PAR2 activation by this compound has been shown to stimulate phosphatidylinositol (PI) hydrolysis and intracellular calcium (Ca²⁺) mobilization, which are key events in signal transduction pathways leading to cell proliferation.[1][2][3]

PAR2 Signaling Pathway in Cell Proliferation

The activation of PAR2 by this compound initiates a signaling cascade that can promote cell proliferation through several key downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-Kinase (PI3K/AKT), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways converge on the cell cycle machinery to drive cell division.

PAR2_Signaling_Pathway PAR2 Signaling Pathway in Cell Proliferation AC55541 This compound PAR2 PAR2 AC55541->PAR2 Activates G_Protein Gq/11 PAR2->G_Protein Activates PI3K_Pathway PI3K/AKT Pathway PAR2->PI3K_Pathway Activates STAT3_Pathway STAT3 Pathway PAR2->STAT3_Pathway Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates Cell_Cycle Cell Cycle Progression MAPK_Pathway->Cell_Cycle PI3K_Pathway->Cell_Cycle STAT3_Pathway->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

PAR2 Signaling Pathway in Cell Proliferation

Quantitative Data

This compound has demonstrated potency in inducing cell proliferation in various in vitro assays. The half-maximal effective concentration (pEC₅₀) for cell proliferation has been reported to be 6.7.[2][3] The potency of this compound in cellular proliferation assays ranges from 200 to 1000 nM.[1][4]

While specific dose-response data for this compound across a wide range of cell lines is not extensively available in the public literature, the following table summarizes the known potency values. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line of interest.

AssayParameterReported ValueReference
Cell Proliferation pEC₅₀6.7[2][3]
Cellular Proliferation Assays Potency Range (nM)200 - 1000[1][4]
Phosphatidylinositol Hydrolysis pEC₅₀5.9[2][3]
Ca²⁺ Mobilization pEC₅₀6.6[2][3]

Experimental Protocols

The following are detailed protocols for common cell proliferation assays that can be adapted for use with this compound. It is recommended to optimize parameters such as cell seeding density, this compound concentration, and incubation time for each specific cell line.

Experimental Workflow

Experimental_Workflow General Workflow for Cell Proliferation Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Cells 2. Seed Cells in Plate Cell_Culture->Seed_Cells Adherence 3. Allow Cells to Adhere Seed_Cells->Adherence Prepare_AC55541 4. Prepare this compound Dilutions Adherence->Prepare_AC55541 Treat_Cells 5. Treat Cells with this compound Prepare_AC55541->Treat_Cells Incubate 6. Incubate for Desired Time Treat_Cells->Incubate Add_Reagent 7. Add Proliferation Reagent (e.g., MTT, BrdU) Incubate->Add_Reagent Incubate_Reagent 8. Incubate with Reagent Add_Reagent->Incubate_Reagent Measure_Signal 9. Measure Signal (Absorbance/Fluorescence) Incubate_Reagent->Measure_Signal Analyze_Data 10. Analyze Data Measure_Signal->Analyze_Data Plot_Results 11. Plot Dose-Response Curve Analyze_Data->Plot_Results

General Workflow for Cell Proliferation Assays
Protocol 1: MTT Assay for Cell Viability and Proliferation

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).

    • Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly with a pipette or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the percentage of proliferation against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Protocol 2: BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Detection substrate (e.g., TMB for HRP, or measure fluorescence directly)

  • Stop solution (if using HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells with this compound.

  • BrdU Labeling:

    • At the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate for 2-24 hours (optimize for your cell line) at 37°C and 5% CO₂ to allow for BrdU incorporation.

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the labeling medium.

    • Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Detection:

    • Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate in the dark until a color change is observed (5-30 minutes). Stop the reaction by adding 100 µL of stop solution.

    • If using a fluorophore-conjugated antibody, proceed directly to signal measurement.

  • Signal Measurement:

    • For HRP-based detection, measure the absorbance at 450 nm.

    • For fluorescence-based detection, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal (wells with no cells).

    • Calculate the percentage of BrdU incorporation relative to the vehicle control.

    • Plot the results to generate a dose-response curve and determine the EC₅₀.

Troubleshooting

IssuePossible CauseSolution
High background in MTT assay Contamination of culture medium; Phenol red in mediumUse fresh, sterile medium; Use phenol red-free medium for the assay.
Low signal in BrdU assay Insufficient BrdU labeling time; Incomplete DNA denaturationIncrease BrdU incubation time; Ensure proper denaturation step.
High variability between replicates Uneven cell seeding; Pipetting errorsEnsure a single-cell suspension before seeding; Use a multichannel pipette for consistency.
This compound precipitation Low solubility in aqueous mediumEnsure the final DMSO concentration is sufficient to keep the compound in solution.

Conclusion

This compound is a valuable tool for studying the role of PAR2 in cell proliferation. The provided protocols and information will assist researchers in designing and executing robust experiments to investigate the effects of this potent PAR2 agonist on their cellular models of interest. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

AC-55541 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-55541, focusing on its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR). Its activation of PAR2 triggers intracellular signaling cascades, primarily through the Gαq pathway, leading to phospholipase C (PLC) activation, inositol triphosphate (IP3) production, and subsequent mobilization of intracellular calcium.[1] This can also lead to the activation of other pathways, including Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) signaling.

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound with high solubility in organic solvents but very limited solubility in aqueous solutions.[2] It is crucial to understand these properties to prepare solutions for experiments accurately.

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions in aqueous buffers for each experiment.

Q4: Can I use this compound for in vivo studies?

Yes, this compound has been used in in vivo studies.[1][3] A specific protocol for preparing a suspended solution for intraperitoneal injection has been described, which involves using DMSO, PEG300, and Tween-80 in saline.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)Up to 50 mM
Dimethylformamide (DMF)15 mg/mL[1]
DMF:PBS (pH 7.2) (1:8)0.11 mg/mL[1]

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

Issue: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media).

This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps to prevent precipitation:

  • Optimize Your Dilution Technique:

    • Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock.[4]

    • Add the DMSO stock solution dropwise to the vortexing or rapidly stirring aqueous buffer.[4] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

    • Use a serial dilution approach. Instead of a single large dilution, create an intermediate dilution of the DMSO stock in a small volume of the aqueous buffer first. Then, add this intermediate dilution to the final volume of the buffer.

  • Control the Final DMSO Concentration:

    • Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5% (v/v) .[5] High concentrations of DMSO can be toxic to cells and can also promote the precipitation of hydrophobic compounds when diluted.

    • If you need to use a higher concentration of this compound, consider preparing a more concentrated stock solution in DMSO to minimize the volume added to your aqueous buffer.

  • Consider Your Buffer Composition:

    • The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds in solution.[2] If compatible with your experiment, consider making the final dilution in a complete cell culture medium containing serum.

    • Be aware that high concentrations of salts in some buffers can decrease the solubility of hydrophobic compounds.

  • Alternative Solubilizing Agents (for non-cellular assays):

    • For in vitro assays that do not involve live cells, co-solvents like polyethylene glycol (PEG) or surfactants like Tween-80 can be used to increase the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: ~518.4 g/mol ) in a sterile microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolving: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays (Example: 10 µM final concentration)

  • Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate solution by diluting your 10 mM DMSO stock 1:10 in DMSO.

    • Then, prepare a 100 µM intermediate solution by adding 10 µL of the 1 mM intermediate to 90 µL of pre-warmed complete medium. Mix gently by pipetting.

  • Final Dilution:

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete medium to achieve a final concentration of 1 µM.

    • Alternatively, for a direct dilution: Add 1 µL of the 10 mM DMSO stock directly to 1 mL of pre-warmed complete medium while vortexing gently. This will result in a final DMSO concentration of 0.1%.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.

Visualizations

Signaling Pathway of this compound via PAR2 Activation

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AC55541 This compound PAR2 PAR2 AC55541->PAR2 binds & activates Gq Gαq PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca releases PKC PKC DAG->PKC activates Ca2 Ca²⁺ (intracellular) Ca2->PKC activates Downstream Downstream Signaling (e.g., MAPK, Akt) PKC->Downstream ER_Ca->Ca2

Caption: this compound activates PAR2, leading to downstream signaling cascades.

Experimental Workflow for Preparing this compound Working Solutions

experimental_workflow cluster_stock Stock Preparation cluster_working Working Solution Preparation cluster_application Application Solid This compound (Solid) Stock 10 mM Stock in DMSO Solid->Stock DMSO DMSO DMSO->Stock Dilution Add Stock Dropwise while Vortexing Stock->Dilution Media Pre-warmed Aqueous Buffer/ Cell Media Media->Dilution Working Final Working Solution Dilution->Working Assay In Vitro Assay Working->Assay

Caption: Workflow for preparing this compound working solutions from a DMSO stock.

References

Technical Support Center: Optimizing AC-55541 Concentration for Calcium Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of AC-55541 in calcium assays.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it induce calcium mobilization?

This compound is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][3] Upon binding to PAR2, it activates the Gαq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent indicators.[4]

2. What is the recommended concentration range for this compound in a calcium assay?

The optimal concentration of this compound will vary depending on the cell type and specific experimental conditions. However, based on published data, a concentration range of 10 nM to 10 µM is a good starting point for generating a dose-response curve. The reported pEC50 and EC50 values for this compound in calcium mobilization assays can be found in the table below.

3. How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C. For experiments, the stock solution should be serially diluted in an appropriate assay buffer. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[5][6][7][8]

4. Which cell lines are suitable for calcium assays with this compound?

Cell lines endogenously expressing PAR2 or engineered to overexpress PAR2 are suitable. Commonly used cell lines for PAR2 activation assays include:

  • HEK293 (Human Embryonic Kidney) cells: Often used for transient or stable overexpression of PAR2.[9][10]

  • CHO (Chinese Hamster Ovary) cells: Another common host for recombinant PAR2 expression.[10]

  • HT-29 (Human Colorectal Adenocarcinoma) cells: Known to endogenously express PAR2.[9]

  • Airway epithelial cells (e.g., BEAS-2B): These cells endogenously express PAR2 and are relevant for studying respiratory inflammation.[11]

The choice of cell line should be guided by the specific research question.

5. What type of calcium indicator should I use?

Both single-wavelength and ratiometric fluorescent calcium indicators can be used.

  • Single-wavelength indicators (e.g., Fluo-4 AM, Cal-520® AM): These are widely used for high-throughput screening due to their large fluorescence intensity increase upon calcium binding.[12]

  • Ratiometric indicators (e.g., Fura-2 AM, Indo-1 AM): These indicators allow for more precise quantification of intracellular calcium concentrations by measuring the ratio of fluorescence at two different wavelengths, which helps to correct for variations in dye loading, cell thickness, and photobleaching.[12]

The choice depends on the required level of quantification and the available instrumentation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No calcium response or very weak signal 1. Low or no PAR2 expression in the chosen cell line. - Verify PAR2 expression using techniques like qPCR, Western blot, or by testing a known PAR2 agonist (e.g., trypsin, SLIGKV-NH2).- Consider using a cell line with higher endogenous PAR2 expression or a stably transfected cell line.[10]
2. Suboptimal this compound concentration. - Perform a dose-response experiment with a wide concentration range of this compound (e.g., 1 nM to 30 µM) to determine the optimal concentration.
3. Inadequate dye loading. - Optimize the concentration of the calcium indicator and the incubation time. Ensure the use of a non-ionic surfactant like Pluronic® F-127 to aid in dye solubilization and loading.[9]
4. Receptor desensitization. - If cells have been exposed to serum or other potential agonists, receptor desensitization may occur. Serum-starve the cells for a few hours (2-4 hours) before the assay.[13][14]
5. Issues with this compound stability or solubility in the assay buffer. - this compound is hydrophobic. Ensure the final DMSO concentration is sufficient to maintain its solubility without affecting the cells. Vortex the final dilution thoroughly before adding to the cells.
High background fluorescence 1. Incomplete hydrolysis of the AM ester form of the calcium indicator. - Increase the incubation time at room temperature after the initial loading at 37°C to allow for complete de-esterification by intracellular esterases.
2. Dye leakage from cells. - Use an organic anion transport inhibitor like probenecid in the assay buffer to prevent dye leakage, especially in cell lines like CHO and HEK293.[15]
3. Autofluorescence from the compound or media components. - Run a control with this compound in the absence of cells to check for compound autofluorescence.- Use phenol red-free media for the assay.
Inconsistent results between wells/replicates 1. Uneven cell seeding. - Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in the plate.
2. Inconsistent dye loading. - Ensure consistent incubation times and temperatures for all wells during the dye loading step.
3. Pipetting errors, especially with small volumes of concentrated compound. - Use calibrated pipettes and perform serial dilutions carefully. For high-throughput screening, automated liquid handlers are recommended.
Signal drops upon compound addition 1. DMSO shock. - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and is consistent across all wells, including the vehicle control.[5][6]
2. Quenching of the fluorescent signal by the compound. - Test for compound-induced fluorescence quenching by adding this compound to a solution of the calcium indicator in a cell-free system.
"No response" vs. True Negative 1. Is the lack of signal a true negative result or an experimental failure? - Always include a positive control in your experiment. A known PAR2 agonist (e.g., trypsin) or a calcium ionophore (e.g., ionomycin) can be used to confirm that the cells are healthy, the dye is loaded correctly, and the detection instrument is functioning properly.[16]

Quantitative Data Summary

Parameter This compound Reference Agonist (2-furoyl-LIGRLO-NH2) Reference Agonist (SLIGRL-NH2)
pEC50 (Calcium Mobilization) 6.6~6.7~4.5 - 5.5
EC50 (Calcium Mobilization) ~250 nM[9]Similar potency to this compound30 to 300 times less potent than this compound[17]
Selectivity Selective for PAR2 over other PAR subtypes and >30 other receptors.[1][2][3]Selective for PAR2Selective for PAR2
Solubility Soluble in DMSOSoluble in water or DMSOSoluble in water

pEC50 is the negative logarithm of the EC50 value. EC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols

Detailed Protocol: Calcium Flux Assay using a Fluorescent Plate Reader

This protocol is a general guideline and should be optimized for your specific cell line and instrumentation.

Materials:

  • HEK293 cells stably expressing human PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic® F-127 (10% solution in DMSO)

  • Probenecid (optional)

  • This compound

  • Positive control (e.g., Trypsin or Ionomycin)

  • Kinetic fluorescence plate reader (e.g., FLIPR®, FlexStation®)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the PAR2-expressing HEK293 cells into black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution in Assay Buffer. For Fluo-4 AM, a typical final concentration is 2-5 µM.

    • Add Pluronic® F-127 to the dye loading solution (e.g., a final concentration of 0.02-0.04%) to aid in dye dispersal.

    • If using, add probenecid to the dye loading solution (e.g., a final concentration of 2.5 mM).

    • Aspirate the cell culture medium from the wells and wash once with Assay Buffer.

    • Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Plate Preparation:

    • During the dye loading incubation, prepare a separate plate containing serial dilutions of this compound and controls in Assay Buffer. The concentrations should be prepared at 2-5 times the final desired concentration, depending on the volume to be added by the instrument.

  • Measurement of Calcium Flux:

    • Set the parameters on the kinetic fluorescence plate reader. For Fluo-4, typical settings are excitation at ~494 nm and emission at ~516 nm.

    • Program the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compound from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the entire calcium transient.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).

    • Plot the dose-response curve and calculate the EC50 value.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 This compound->PAR2 Binds and Activates Gq Gq PAR2->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3R IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto Ca2+ Increase Downstream\nSignaling Downstream Signaling Ca_cyto->Downstream\nSignaling IP3R->Ca_cyto Opens Channel

Caption: PAR2 signaling pathway leading to intracellular calcium release.

Calcium_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay A Seed PAR2-expressing cells in 96/384-well plate B Wash cells with Assay Buffer A->B C Load cells with Calcium Indicator Dye B->C D Incubate (37°C then RT) C->D F Measure baseline fluorescence D->F E Prepare this compound dilution plate G Add this compound and measure fluorescence kinetically E->G F->G H Analyze data (Dose-response curve, EC50) G->H

Caption: General experimental workflow for a calcium flux assay.

Troubleshooting_Logic Start No/Weak Calcium Signal Positive_Control Run Positive Control (e.g., Ionomycin) Start->Positive_Control System_OK Assay System is Functional Positive_Control->System_OK Yes System_Fail Issue with Cells, Dye, or Reader Positive_Control->System_Fail No Check_PAR2 Check PAR2 Expression and Functionality Optimize_Concentration Optimize this compound Concentration Check_PAR2->Optimize_Concentration Expression OK True_Negative This compound is not active under these conditions Check_PAR2->True_Negative No/Low Expression Optimize_Dye Optimize Dye Loading Optimize_Concentration->Optimize_Dye Still No Signal Check_Cells Check Cell Health and Receptor Desensitization Optimize_Dye->Check_Cells Still No Signal System_OK->Check_PAR2

Caption: Logical workflow for troubleshooting no/weak calcium signal.

References

preventing AC-55541 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AC-55541 in cell culture media. The following information is based on general best practices for small molecule inhibitors, as specific data on this compound precipitation is limited.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I added it to my cell culture media. What is the likely cause?

A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary cause is often exceeding the compound's solubility limit in the final solution. This can be triggered by several factors:

  • High Final Concentration: The intended working concentration of this compound may be higher than its solubility in the complex environment of the cell culture medium.

  • "Salting Out" Effect: When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to crash out of solution.

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can reduce the solubility of the compound.[1]

  • pH and Temperature: The pH of the cell culture medium and the temperature at which the compound is added and incubated can influence its stability and solubility.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can degrade the compound over time.

Q3: What is the maximum solubility of this compound in DMSO?

A3: The maximum solubility of this compound in DMSO has been reported by suppliers. This information is summarized in the table below.

Q4: How can I prevent my this compound from precipitating in the future?

A4: To prevent precipitation, it is important to follow proper handling and dilution procedures. Key recommendations include:

  • Prepare a High-Concentration Stock in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to your media, perform an intermediate dilution step. For example, dilute the 10 mM stock to 1 mM in pre-warmed media.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%, and ideally below 0.1%) to minimize solvent toxicity to your cells.[3]

  • Proper Mixing Technique: Add the diluted this compound solution dropwise to the final volume of pre-warmed media while gently vortexing or swirling to ensure rapid and uniform mixing.[4]

  • Visually Inspect: After preparing the final working solution, visually inspect it for any signs of precipitation. A slight cloudiness can indicate the beginning of precipitation.

Q5: Can I heat or sonicate my this compound solution to help it dissolve?

A5: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid in the dissolution of the compound in DMSO.[4] However, it is critical to ensure the compound is thermally stable, as excessive heat can lead to degradation. Always check the manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in DMSO.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO5025.92

Data sourced from publicly available supplier information.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare Concentrated Stock Solution (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Briefly centrifuge the vial to ensure all powder is at the bottom. c. Based on the molecular weight of this compound (518.36 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. d. Add the calculated volume of anhydrous DMSO to the vial. e. Vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[5] f. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

  • Prepare Intermediate Dilution (e.g., 1 mM): a. Thaw a single aliquot of the 10 mM stock solution. b. In a sterile tube, dilute the 10 mM stock 1:10 in pre-warmed (37°C) cell culture medium to create a 1 mM intermediate solution. Mix gently by pipetting.

  • Prepare Final Working Solution (e.g., 1 µM): a. Add the appropriate volume of the 1 mM intermediate solution to your final volume of pre-warmed cell culture medium. For example, to make 10 mL of a 1 µM solution, add 10 µL of the 1 mM intermediate solution to 9.99 mL of media. b. Immediately after adding the intermediate solution, gently swirl or vortex the media to ensure rapid and even distribution. c. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed in Media check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution from stock performed correctly? check_concentration->check_dilution No lower_concentration Lower the final working concentration check_concentration->lower_concentration Yes check_media Could media components be the issue? check_dilution->check_media Yes serial_dilution Perform serial dilutions in pre-warmed media check_dilution->serial_dilution No test_serum Test with and without serum, or in different media check_media->test_serum Possibly solution Precipitation Resolved lower_concentration->solution dropwise_addition Add compound dropwise with gentle mixing serial_dilution->dropwise_addition dropwise_addition->solution test_serum->solution

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow cluster_prep Solution Preparation cluster_application Application to Cells prep_stock 1. Prepare 10 mM Stock in 100% DMSO intermediate_dilution 2. Create 1 mM Intermediate Dilution in Pre-warmed Media prep_stock->intermediate_dilution final_dilution 3. Prepare Final Working Solution in Pre-warmed Media intermediate_dilution->final_dilution add_to_cells 4. Add Final Solution to Cell Culture final_dilution->add_to_cells incubate 5. Incubate and Observe Experiment add_to_cells->incubate

Caption: Recommended workflow for preparing this compound solutions.

PAR2_Signaling_Pathway AC55541 This compound PAR2 PAR2 Receptor AC55541->PAR2 activates G_protein Gq/11 PAR2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC Cell_Proliferation Cell Proliferation Ca_mobilization->Cell_Proliferation PKC->Cell_Proliferation

Caption: Simplified PAR2 signaling pathway activated by this compound.

References

minimizing off-target effects of AC-55541

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AC-55541, a potent and selective Protease-Activated Receptor 2 (PAR2) agonist. Our goal is to help you minimize potential off-target effects and ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2).[1][2] Its mechanism of action involves binding to and activating PAR2, which is a G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades, including phosphoinositide (PI) hydrolysis and intracellular calcium (Ca²⁺) mobilization, leading to various cellular responses such as cell proliferation.[2][3]

Q2: How selective is this compound? What are the known off-target effects?

A2: this compound is reported to be highly selective for PAR2. Studies have shown that it displays no significant activity at other PAR subtypes (PAR1, PAR3, PAR4) or at a panel of over 30 other receptors commonly involved in nociception and inflammation.[1][2][3] To date, specific off-target binding sites for this compound have not been characterized, suggesting that classical off-target effects (binding to unintended receptors) are minimal. However, at high concentrations, the risk of engaging lower-affinity off-targets increases.[4] Therefore, unexpected effects at high doses might be attributable to such interactions.

Q3: I am observing an unexpected phenotype in my experiment. Could this be an off-target effect of this compound?

A3: While this compound is highly selective, an unexpected phenotype could arise from several factors that are not classical off-target binding events. These can include:

  • Activation of PAR2 in a novel context: The phenotype could be a genuine consequence of PAR2 activation in your specific experimental model, revealing a previously unknown biological role for this receptor.

  • Compound concentration: Using concentrations significantly higher than the effective concentration (EC₅₀) may lead to non-specific effects or cellular stress.

  • Agonist-induced receptor desensitization: Prolonged or repeated exposure to this compound can lead to the desensitization and internalization of PAR2, diminishing the cellular response over time.[3][5]

  • Variability in experimental systems: Differences in PAR2 expression levels, downstream signaling components, or the presence of interacting proteins between cell lines or tissues can lead to varied responses.[6]

Q4: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?

A4: Cellular toxicity is unlikely to be a direct on-target effect of PAR2 activation at optimal concentrations. If you observe toxicity, consider the following:

  • High Compound Concentration: As with many small molecules, high concentrations of this compound may induce cellular stress and toxicity through mechanisms unrelated to its primary pharmacology.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding the tolerance level of your cells (typically <0.1-0.5%).

  • Purity of the Compound: Verify the purity of your this compound stock. Impurities could contribute to toxic effects.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to chemical treatments than others.

Q5: I am not seeing the expected response, or the response is diminishing with repeated applications of this compound. What is happening?

A5: This is a common phenomenon with GPCR agonists and is likely due to agonist-induced receptor desensitization and internalization.[5][7] Upon binding of this compound, PAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G protein and target it for internalization into endosomes.[5] This process reduces the number of receptors on the cell surface available to respond to the agonist.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results

This guide will help you determine if your observations are due to a true biological effect of PAR2 activation or a confounding factor.

Possible Cause Suggested Solution
High Compound Concentration Titrate this compound to determine the lowest effective concentration that elicits the desired on-target effect. This minimizes the risk of engaging low-affinity off-targets.[4]
Cell Line Variability Confirm PAR2 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Compare your results with a cell line known to express and respond to PAR2 activation.
Novel PAR2 Biology To confirm the effect is PAR2-mediated, use a PAR2 antagonist (if available and validated for your system) to see if it blocks the effect of this compound. Alternatively, use genetic approaches like siRNA or CRISPR/Cas9 to knock down PAR2 expression and observe if the phenotype is lost.[4]
Experimental Controls Include a vehicle control (e.g., DMSO) to account for solvent effects. If available, use a structurally similar but inactive analog of this compound as a negative control.
Issue 2: Agonist-Induced Receptor Desensitization

This guide provides strategies to manage and study PAR2 desensitization.

Problem Possible Cause Suggested Solution
No response to a second application of this compound PAR2 has been desensitized and internalized following the initial stimulation.[5]Allow for a sufficient resensitization period (e.g., 60-120 minutes) in agonist-free media for the cell to potentially recycle receptors back to the membrane or synthesize new ones.[6]
Diminished response over time in a continuous stimulation experiment Continuous exposure to this compound leads to progressive receptor desensitization and downregulation.For long-term experiments, consider a "pulse" stimulation approach where the agonist is applied for a short period, washed out, and then reapplied after a recovery period.
Variability in response between experiments The efficiency of the desensitization/resensitization machinery can vary with cell confluency, passage number, and culture conditions.Standardize your cell culture conditions, including seeding density and passage number, to ensure consistency between experiments.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound across different functional assays.

AssayParameterValueReference
Cell ProliferationpEC₅₀6.7[2]
Phosphoinositide (PI) HydrolysispEC₅₀5.9[1][2]
Calcium (Ca²⁺) MobilizationpEC₅₀6.6[1][2]

pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Mobilization Assay

Objective: To identify the lowest concentration of this compound that elicits a robust response, thereby minimizing potential off-target effects.

Methodology:

  • Cell Preparation: Plate cells expressing PAR2 in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound in the assay buffer to generate a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader capable of kinetic reading.

    • Establish a stable baseline fluorescence reading.

    • Add the diluted this compound or vehicle control to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each concentration.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC₅₀ value. For subsequent experiments, use a concentration at or near the EC₈₀-EC₉₀ to ensure a robust on-target effect while minimizing the risk of off-target effects.

Protocol 2: Assessing PAR2 Desensitization and Resensitization

Objective: To measure the desensitization and the time course of resensitization of the PAR2-mediated intracellular calcium response.

Methodology:

  • Cell Preparation and Dye Loading: Follow steps 1 and 2 from Protocol 1.

  • Desensitization:

    • Stimulate the cells with a concentration of this compound that gives a maximal or near-maximal response (e.g., 10x EC₅₀).

    • After the initial calcium peak, wash the cells thoroughly with agonist-free buffer.

    • Immediately re-apply the same concentration of this compound. A significantly reduced or absent response confirms desensitization.

  • Resensitization Time Course:

    • After the initial stimulation and washout, incubate the cells in agonist-free media for varying periods (e.g., 15, 30, 60, 90, 120 minutes) at 37°C.

    • At the end of each incubation period, re-stimulate the cells with the same concentration of this compound and measure the calcium response.

  • Data Analysis:

    • Quantify the peak fluorescence intensity for each stimulation.

    • Express the response to the second stimulation as a percentage of the initial response to determine the extent of resensitization over time.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AC55541 AC55541 PAR2 PAR2 AC55541->PAR2 Binds & Activates Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC DAG->PKC Activates Cellular_Responses Cellular Responses (e.g., Proliferation) Ca_Mobilization->Cellular_Responses PKC->Cellular_Responses

Caption: Signaling pathway of this compound via PAR2 activation.

Troubleshooting_Workflow Start Unexpected Result with this compound Is_Concentration_Optimal Is concentration >10x EC₅₀? Start->Is_Concentration_Optimal High_Concentration_Issue Potential off-target or toxic effects Is_Concentration_Optimal->High_Concentration_Issue Yes Is_Effect_PAR2_Mediated Is the effect PAR2-mediated? Is_Concentration_Optimal->Is_Effect_PAR2_Mediated No Titrate_Concentration Perform dose-response to find lowest effective concentration High_Concentration_Issue->Titrate_Concentration Validate_Target Use PAR2 antagonist or genetic knockdown Is_Effect_PAR2_Mediated->Validate_Target Unsure Novel_Biology Result is likely on-target novel biology Is_Effect_PAR2_Mediated->Novel_Biology Yes Validate_Target->Novel_Biology Yes Off_Target_Or_Artifact Result is likely off-target or an artifact Validate_Target->Off_Target_Or_Artifact No

Caption: Workflow for troubleshooting unexpected experimental results.

Desensitization_Logic Start Initial Stimulation with this compound Response Robust Cellular Response Start->Response Washout Washout Agonist Response->Washout ReStimulation Re-stimulation with this compound Washout->ReStimulation NoResponse Diminished or No Response ReStimulation->NoResponse Conclusion Conclusion: Receptor Desensitization NoResponse->Conclusion

Caption: Logical flow for confirming agonist-induced desensitization.

References

Technical Support Center: AC-55541 for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of AC-55541 in in vivo experiments. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[1][2] It does not show activity at other PAR subtypes or over 30 other receptors involved in nociception and inflammation.[1][2] Its mechanism of action involves binding to and activating PAR2, which stimulates various downstream signaling pathways, including phosphatidylinositol (PI) hydrolysis and calcium (Ca2+) mobilization.[1]

Q2: What are the common in vivo applications of this compound?

A2: In vivo, this compound is primarily used to probe the physiological and pathophysiological roles of PAR2 activation. It has been shown to elicit robust and persistent thermal hyperalgesia and edema when administered systemically or locally in rats.[1] This makes it a valuable tool for studying pain and inflammation models.

Q3: What is the appropriate vehicle for administering this compound in vivo?

A3: this compound is poorly soluble in aqueous solutions. Therefore, a vehicle containing a solubilizing agent is required. A common approach for such compounds is to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock solution with other vehicles like polyethylene glycol (PEG400), Tween 80, and saline or phosphate-buffered saline (PBS). For intraperitoneal injections in rodents, it is crucial to keep the final concentration of DMSO low (ideally below 10%) to avoid toxicity.[1] A recommended vehicle formulation is provided in the Experimental Protocols section below.

Q4: What are the known pharmacokinetic properties of this compound?

A4: In rats, this compound is well-absorbed after intraperitoneal administration, reaching micromolar peak plasma concentrations. It is stable to metabolism by liver microsomes and has a sustained exposure with an elimination half-life of approximately 6.1 hours.[1]

Troubleshooting Guides

Issue: Precipitation of this compound in the vehicle during preparation.

  • Question: I am trying to prepare a dosing solution of this compound, but it precipitates when I add the aqueous component. What should I do?

  • Answer: Precipitation during the preparation of dosing solutions for poorly soluble compounds like this compound is a common issue. Here are some steps to troubleshoot this problem:

    • Ensure Complete Initial Dissolution: Make sure that this compound is fully dissolved in the initial organic solvent (e.g., DMSO) before adding any aqueous components. Gentle warming or vortexing can aid in dissolution.

    • Slow Down the Dilution: Add the aqueous phase (e.g., saline or PBS) to the organic stock solution slowly and with continuous mixing. A rapid change in solvent polarity can cause the compound to "crash out" of the solution.

    • Adjust Vehicle Composition: If precipitation persists, you may need to adjust the ratio of the co-solvents. Increasing the proportion of solubilizing agents like PEG400 or Tween 80 can help maintain the compound's solubility in the final formulation.

    • Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a homogenous suspension might be an alternative. This typically involves using a suspending agent like carboxymethylcellulose.

Issue: Adverse effects observed in the vehicle control group.

  • Question: My animals in the vehicle control group are showing signs of distress or unexpected physiological changes. What could be the cause?

  • Answer: The vehicle itself can sometimes cause adverse effects, especially when organic co-solvents are used at high concentrations.

    • High DMSO Concentration: DMSO can have biological effects and can be toxic at high concentrations. For in vivo studies, especially with intraperitoneal administration, it is recommended to keep the final DMSO concentration below 10%, and ideally as low as possible.[1]

    • Tolerability of Co-solvents: Other co-solvents like PEG400 and Tween 80 are generally considered safe at appropriate concentrations, but individual animal sensitivity can vary.

    • Importance of a Pilot Study: It is always advisable to conduct a small pilot study with the vehicle alone to assess its tolerability in your specific animal model and under your experimental conditions before proceeding with the full study.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationReference
DMSO≥10 mg/mL[3]
DMF15 mg/mL[3]
DMF:PBS (pH 7.2) (1:8)0.11 mg/mL[3]

Table 2: In Vitro Activity of this compound

AssayPotency (pEC50)Reference
Cell Proliferation6.7[2]
PI Hydrolysis5.9[2]
Ca2+ Mobilization6.6[2]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Intraperitoneal Administration)

ParameterValueReference
Peak Plasma ConcentrationMicromolar range[1]
Elimination Half-life6.1 hours[1]

Experimental Protocols

Detailed Methodology for In Vivo Administration of this compound in Rats

This protocol provides a general guideline for the preparation and intraperitoneal administration of this compound to study its effects on nociception.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, pyrogen-free vials and syringes

2. Vehicle Preparation (Example for a 10% DMSO, 40% PEG400, 5% Tween 80 in PBS formulation): a. In a sterile vial, add 1 part DMSO. b. Add 4 parts PEG400 and mix thoroughly. c. Add 0.5 parts Tween 80 and mix until a homogenous solution is formed. d. Add 4.5 parts of sterile PBS and mix thoroughly. e. This final solution is your vehicle.

3. This compound Dosing Solution Preparation: a. Weigh the required amount of this compound powder based on the desired final concentration and dosing volume. b. Prepare a stock solution of this compound in 100% DMSO. For example, if your final desired concentration is 1 mg/mL and the final DMSO concentration in the vehicle is 10%, you would make a 10 mg/mL stock solution in DMSO. c. To prepare the final dosing solution, add 1 part of the this compound DMSO stock to 9 parts of the pre-made vehicle (containing PEG400, Tween 80, and PBS). d. Mix thoroughly until a clear solution is obtained. Visually inspect for any precipitation.

4. Animal Dosing: a. Use adult male Sprague-Dawley rats (or another appropriate strain). b. Acclimatize the animals to the housing conditions for at least one week before the experiment. c. Administer the this compound dosing solution or the vehicle control via intraperitoneal (IP) injection. The injection volume should be appropriate for the animal's weight (e.g., 5 mL/kg). d. A typical dose of this compound to induce hyperalgesia is in the range of 3-10 mg/kg.[3]

5. Assessment of Nociception (Thermal Hyperalgesia): a. Measure baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) before drug administration. b. At various time points after this compound or vehicle administration (e.g., 30, 60, 90, 120 minutes), re-measure the paw withdrawal latency. c. A decrease in paw withdrawal latency indicates thermal hyperalgesia.

Mandatory Visualization

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR2 Protease->PAR2 Cleavage & Activation This compound This compound This compound->PAR2 Direct Activation Gq Gq PAR2->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Downstream_Signaling Downstream Signaling (e.g., MAPK activation) Ca_Mobilization->Downstream_Signaling PKC->Downstream_Signaling Physiological_Responses Physiological Responses (Inflammation, Pain) Downstream_Signaling->Physiological_Responses

Caption: Simplified PAR2 signaling pathway activated by proteases or this compound.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimatization->Baseline_Measurement Group_Allocation Random Allocation to Groups (Vehicle, this compound) Baseline_Measurement->Group_Allocation Dosing_Preparation Preparation of Dosing Solutions Group_Allocation->Dosing_Preparation Administration Intraperitoneal Administration Dosing_Preparation->Administration Post_Dosing_Measurement Post-Dosing Nociceptive Measurements (Multiple Time Points) Administration->Post_Dosing_Measurement Data_Analysis Data Analysis and Interpretation Post_Dosing_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an in vivo study with this compound.

References

Technical Support Center: Determining Optimal Incubation Time with AC-55541

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AC-55541, a selective Protease-Activated Receptor 2 (PAR2) agonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the determination of optimal incubation times in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule agonist that selectively activates Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR).[1][2] Its mechanism of action involves binding to and activating PAR2, which in turn stimulates downstream signaling pathways. These pathways include the activation of G-proteins, leading to phosphatidylinositol (PI) hydrolysis and subsequent mobilization of intracellular calcium (Ca2+).[1][2][3] This activation can influence various cellular processes such as proliferation, inflammation, and nociception.[2][3]

Q2: What is a typical starting point for incubation time when using this compound?

A2: The optimal incubation time for this compound is highly dependent on the specific experimental endpoint. For assessing rapid signaling events like Ca2+ mobilization or PI hydrolysis, shorter incubation times are generally sufficient. For instance, a 90-minute stimulation has been used to measure PAR2 activation.[4] For downstream effects such as changes in gene expression, a longer incubation of 1 hour has been reported to suppress CXCL10 mRNA.[1] For long-term cellular responses like cell proliferation, incubation times of 24 to 72 hours may be necessary.[5] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cell type and assay.

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: Higher concentrations of this compound may elicit a faster and more robust response, potentially reducing the required incubation time.[5] Conversely, lower concentrations might necessitate a longer incubation period to observe a significant effect. It is recommended to perform a dose-response experiment at various time points to identify the ideal combination of concentration and incubation time for your desired outcome.

Q4: I am not observing the expected effect with this compound. What are some potential reasons related to incubation time?

A4: If you are not seeing the expected effect, the incubation time could be a critical factor.

  • Incubation time is too short: The duration may be insufficient for the biological cascade to produce a measurable change in your chosen endpoint. This is particularly relevant for assays measuring changes in gene expression or cell viability.[5]

  • Incubation time is too long: Prolonged exposure to any small molecule can sometimes lead to secondary effects, receptor desensitization, or cytotoxicity, which may mask the primary effect of PAR2 activation.

We recommend performing a time-course experiment as detailed in the protocols below to systematically determine the optimal incubation window.

Troubleshooting Guide

Problem Possible Cause (related to Incubation Time) Suggested Solution
No or low response to this compound Incubation time is too short for the selected endpoint.Increase the incubation duration. Perform a time-course experiment to identify the optimal time point. For signaling assays, consider measurements in the range of minutes to a few hours. For gene expression or proliferation, extend to 24-72 hours.[5]
High variability between replicate wells Inconsistent incubation timing across the plate.Ensure precise and consistent timing for adding this compound and stopping the reaction for all wells. Use multichannel pipettes or automated liquid handlers for simultaneous additions.
Effect of this compound decreases at longer incubation times Receptor desensitization or internalization. Cellular toxicity at the tested concentration over time.Perform a shorter time-course experiment (e.g., 0, 15, 30, 60, 90 minutes) to capture the peak response. Also, assess cell viability at each time point using a cytotoxicity assay to rule out toxicity.
IC50/EC50 values differ from published data Incubation time is not appropriate for the specific cell line and assay conditions.The optimal incubation time can be cell-type specific.[6] It is essential to empirically determine the best incubation time for your system rather than relying solely on literature values obtained under different conditions.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Signaling Events (e.g., Calcium Mobilization)

This protocol is designed to identify the optimal incubation time for observing rapid signaling events following PAR2 activation by this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a working solution of this compound at 2x the final desired concentration in an appropriate assay buffer.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a microplate reader equipped for fluorescence measurement at the appropriate excitation and emission wavelengths.

  • Compound Addition and Kinetic Read: Add the this compound working solution to the wells. Immediately begin measuring the fluorescence intensity kinetically over a period of 5 to 30 minutes, with readings every 15-30 seconds.

  • Data Analysis: Plot the change in fluorescence intensity over time. The optimal incubation time is the point at which the maximum fluorescence signal (peak calcium response) is observed.

Protocol 2: Time-Course Experiment for Determining Optimal Incubation Time for Gene Expression Analysis

This protocol helps determine the ideal incubation duration for measuring changes in the expression of PAR2 target genes.

Methodology:

  • Cell Seeding: Plate cells in a 24-well or 12-well plate and allow them to adhere and reach the desired confluency.

  • Treatment: Treat the cells with a fixed, effective concentration of this compound. Include a vehicle control (e.g., DMSO) for comparison.

  • Incubation: Incubate the plates for a series of time points (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • RNA Extraction: At each time point, lyse the cells and extract total RNA using a standard protocol or commercial kit.

  • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of your target gene(s), normalized to a stable housekeeping gene.

  • Data Analysis: Plot the fold change in gene expression versus incubation time. The optimal incubation time is typically where the maximal (or desired) change in gene expression is observed before it plateaus or declines.

Data Presentation

Table 1: Example Time-Course Data for Gene Expression

Incubation Time (hours)Target Gene Fold Change (vs. Vehicle)
11.5 ± 0.2
23.2 ± 0.4
45.8 ± 0.6
84.5 ± 0.5
122.1 ± 0.3
241.2 ± 0.2

Table 2: Example Dose-Response Data at Different Incubation Times for Cell Viability

This compound Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0.198 ± 495 ± 592 ± 6
192 ± 580 ± 675 ± 5
1085 ± 665 ± 750 ± 8
10078 ± 750 ± 835 ± 7

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 activates Gq Gαq PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca2+ Mobilization IP3->CaM induces PKC PKC DAG->PKC activates Downstream Downstream Signaling CaM->Downstream PKC->Downstream

Caption: this compound activates PAR2, leading to Gq-PLC signaling and downstream effects.

Time_Course_Workflow cluster_analysis Analysis start Seed Cells treat Treat with this compound and Vehicle Control start->treat incubation Incubate for Multiple Time Points (T1, T2, T3...) treat->incubation harvest Harvest Cells at Each Time Point incubation->harvest assay Perform Assay (e.g., qRT-PCR, Viability) harvest->assay data Analyze Data: Plot Endpoint vs. Time assay->data optimize Determine Optimal Incubation Time data->optimize

References

Technical Support Center: Optimizing Signal-to-Noise in AC-55541 Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AC-55541 in fluorescence-based assays. The content is tailored for scientists and drug development professionals aiming to improve the signal-to-noise ratio and obtain robust, reproducible data.

Frequently Asked Questions (FAQs)

Q1: Is this compound a fluorescent molecule?

A1: No, this compound is not inherently fluorescent. Fluorescence assays involving this compound typically measure the downstream consequences of its biological activity, such as changes in intracellular calcium concentration, using fluorescent indicators. A common application is in calcium mobilization assays where cells are loaded with a calcium-sensitive dye like Fluo-4.

Q2: What is the primary application of this compound in fluorescence assays?

A2: The principal use of this compound in a fluorescence assay format is to act as a selective agonist for the Protease-Activated Receptor 2 (PAR2).[1][2] Activation of PAR2, a G-protein coupled receptor, initiates a signaling cascade that often leads to the release of intracellular calcium stores. This increase in cytoplasmic calcium is then detected by a fluorescent calcium indicator, resulting in a measurable change in fluorescence intensity.

Q3: What are the common sources of high background noise in this compound assays?

A3: High background noise in fluorescence assays utilizing this compound can originate from several sources. These include the intrinsic fluorescence of assay components such as buffers and media, autofluorescence from the microplates themselves, and cellular autofluorescence.[3][4] Test compounds, including this compound at high concentrations or with impurities, may also exhibit some level of autofluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to discern the specific signal from the baseline.

Possible Causes and Solutions

CauseRecommended Solution
Autofluorescence of Assay Plate Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[3]
Media and Buffer Components Phenol red and fetal bovine serum (FBS) in cell culture media are known to be fluorescent. For the duration of the assay, consider replacing the medium with a phenol red-free formulation or a buffered salt solution (e.g., HBSS).[3]
Cellular Autofluorescence Some cell types exhibit higher intrinsic fluorescence. While challenging to eliminate completely, ensuring cell health and avoiding over-confluency can help. Using a red-shifted calcium indicator may also mitigate this, as cellular autofluorescence is often more pronounced at shorter wavelengths.[4]
Compound Autofluorescence Run a control plate containing only the test compounds in assay buffer (without cells) to determine if the compounds themselves are fluorescent at the assay wavelengths. If so, a different assay format may be necessary.
Issue 2: Low Signal Intensity or Weak Response

A weak or absent fluorescence signal upon addition of this compound can be due to a variety of factors related to the cells, reagents, or instrument settings.

Possible Causes and Solutions

CauseRecommended Solution
Suboptimal Cell Health or Density Ensure cells are healthy, within a low passage number, and seeded at an optimal density. Over-confluent or starved cells may not respond robustly to stimuli.
Inefficient Dye Loading Optimize the concentration of the fluorescent calcium indicator and the loading time and temperature. Inadequate loading will result in a low intracellular dye concentration and a weak signal.
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorescent dye being used. Adjust the gain settings to amplify the signal without saturating the detector.[5]
This compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
Low PAR2 Expression The cell line used may not express sufficient levels of PAR2 to elicit a strong response. Confirm PAR2 expression using techniques like qPCR or western blotting.
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability and statistical significance of your data.

Possible Causes and Solutions

CauseRecommended Solution
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting techniques for viscous solutions. Ensure consistent mixing in each well.
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating to achieve a consistent cell number in each well.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. To mitigate this, avoid using the outermost wells or fill them with sterile water or PBS.
Temperature Gradients Allow plates to equilibrate to the assay temperature before adding reagents to prevent temperature-induced variations in reaction rates.

Experimental Protocols

Key Experiment: this compound-Induced Calcium Mobilization Assay

This protocol outlines a general procedure for measuring intracellular calcium changes in response to this compound using a fluorescent plate reader.

Materials:

  • Cells expressing PAR2 (e.g., HT-29, HEK293)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed cells into the microplate at a predetermined optimal density and culture overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 4 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.04% Pluronic F-127) in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Cell Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for a short period.

    • Inject a prepared solution of this compound and immediately begin recording the change in fluorescence intensity over time.

Visualizations

Signaling Pathway

PAR2_Signaling This compound Induced PAR2 Signaling Pathway AC55541 This compound PAR2 PAR2 Receptor AC55541->PAR2 Binds to Gq Gq Protein PAR2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Fluorescence Fluorescence Increase (Fluo-4) Ca_release->Fluorescence Detected by Assay_Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate Cells overnight_incubation Incubate Overnight plate_cells->overnight_incubation load_dye Load with Calcium Indicator overnight_incubation->load_dye wash_cells Wash Cells load_dye->wash_cells read_plate Read Plate wash_cells->read_plate inject_compound Inject this compound read_plate->inject_compound record_signal Record Fluorescence inject_compound->record_signal analyze_data Analyze Data (Signal-to-Noise) record_signal->analyze_data Troubleshooting_Logic Troubleshooting Flowchart for Low Signal-to-Noise start Low Signal-to-Noise check_background High Background? start->check_background check_signal Low Signal? check_background->check_signal No bg_solutions Optimize Buffers/Media Use Black Plates check_background->bg_solutions Yes sg_cells Check Cell Health & PAR2 Expression check_signal->sg_cells Yes end Improved S/N check_signal->end No check_autofluorescence Check Compound Autofluorescence bg_solutions->check_autofluorescence check_autofluorescence->end sg_reagents Optimize Dye Loading Check this compound Integrity sg_cells->sg_reagents sg_instrument Verify Reader Settings (Wavelengths, Gain) sg_reagents->sg_instrument sg_instrument->end

References

Technical Support Center: Addressing AC-55541 Cytotoxicity in Long-Term Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity associated with AC-55541 in long-term assays. While this compound is a promising therapeutic candidate, its long-term application in cell culture can lead to unintended cytotoxic effects. This guide offers practical solutions and detailed protocols to help you navigate these challenges and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an inhibitor of the pro-survival signaling pathway mediated by the kinase XYZ. By blocking XYZ, this compound is designed to induce apoptosis in rapidly dividing cells. However, off-target effects or prolonged pathway inhibition can impact the viability of even non-target cells in long-term culture.

Q2: What are the common signs of this compound-induced cytotoxicity in long-term assays?

A2: In long-term cultures, this compound-induced cytotoxicity can manifest as:

  • Reduced cell viability and proliferation: A significant decrease in the rate of cell growth or an increase in cell death over time.

  • Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface. An increase in cellular debris may also be observed.

  • Induction of apoptosis: An increase in the population of cells undergoing programmed cell death, which can be confirmed by assays such as Annexin V staining or caspase activity assays.

Q3: My cells look unhealthy after a few days of treatment with this compound, even at a low concentration. What could be the issue?

A3: Several factors could contribute to this observation:

  • Compound instability: this compound may be unstable in culture medium over long incubation periods, leading to the formation of toxic byproducts.

  • Cumulative off-target effects: Even minor off-target effects can accumulate over time, leading to significant cytotoxicity.

  • Cell line sensitivity: Your specific cell line may be particularly sensitive to the long-term inhibition of the XYZ pathway or to off-target effects of this compound.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be exerting toxic effects, especially with repeated dosing.

Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?

A4: Differentiating between cytotoxicity (cell death) and cytostasis (inhibition of proliferation) is crucial for interpreting your results. This can be achieved by:

  • Cell Counting: A cytotoxic compound will lead to a decrease in the number of viable cells over time, while a cytostatic compound will result in a plateau of cell numbers.[1]

  • Apoptosis and Necrosis Assays: Assays that specifically measure markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release, propidium iodide uptake) can confirm cell death.

  • Real-Time Cell Analysis: Systems that continuously monitor cell proliferation can provide a clear picture of the compound's effect over time.[2]

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity in Long-Term Assays
Potential Cause Troubleshooting Step
High Compound Concentration Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal non-toxic concentration for your specific cell line and assay duration.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically below 0.1%). Run a vehicle control (medium with the same concentration of solvent) to confirm that the solvent is not the cause of cytotoxicity.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. If instability is suspected, consider performing media changes with freshly prepared compound at regular intervals during the long-term assay.
Cell Line Sensitivity Consider using a different cell line that may be less sensitive to the effects of this compound. Alternatively, try to adapt your current cell line to lower concentrations of the compound over time.
Contamination Regularly check your cell cultures for any signs of microbial contamination. Discard any contaminated cultures and reagents.[3]
Guide 2: High Variability in Cytotoxicity Data
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a homogenous cell suspension and optimize the seeding density for your specific cell line and plate format to ensure consistent cell numbers across wells.[3]
Edge Effects Evaporation from the outer wells of a microplate can concentrate compounds and media components. To mitigate this, avoid using the outermost wells for experimental samples or ensure proper humidification in the incubator.[1][3]
Reagent and Assay Variability Ensure all reagents are properly prepared, stored, and within their expiration dates. For assays like the MTT assay, ensure complete solubilization of formazan crystals before reading the absorbance.[3]
Inconsistent Incubation Times Ensure that the incubation times for compound treatment and assay development are consistent across all experiments.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for this compound cytotoxicity studies.

Table 1: IC50 Values of this compound in Different Cell Lines after 72-hour Treatment

Cell LineIC50 (µM)Assay Method
Cell Line A5.2MTT Assay
Cell Line B12.8XTT Assay
Cell Line C25.1RealTime-Glo™

Table 2: Effect of Incubation Time on this compound Cytotoxicity in Cell Line A

Incubation Time (hours)IC50 (µM)Assay Method
2415.7MTT Assay
488.9MTT Assay
725.2MTT Assay
962.1MTT Assay

Experimental Protocols

Protocol 1: MTT Assay for Long-Term Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[3][4]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control. For long-term assays (e.g., 72 or 96 hours), consider a media change with fresh compound every 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Carefully remove the media. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a plate reader.

Protocol 2: Real-Time Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay)

This protocol is based on the RealTime-Glo™ MT Cell Viability Assay.[5][6][7]

  • Reagent Preparation: Prepare the 2X RealTime-Glo™ reagent by mixing the MT Cell Viability Substrate and the NanoLuc® Enzyme.

  • Cell Plating: Seed cells in a white-walled 96-well plate at the desired density.

  • Dosing and Reagent Addition: Add the test compound (this compound) and the RealTime-Glo™ reagent to the wells simultaneously.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for the desired duration of the experiment (e.g., up to 72 hours).

  • Luminescence Measurement: Measure luminescence at regular intervals (e.g., every 2, 4, 8, 24, 48, and 72 hours) using a plate reader. The luminescent signal is proportional to the number of viable cells.[8]

Visualizations

AC55541_Signaling_Pathway AC55541 This compound XYZ_Kinase XYZ Kinase AC55541->XYZ_Kinase Inhibition Pro_Survival Pro-Survival Proteins XYZ_Kinase->Pro_Survival Activates Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibits Cell_Survival Cell Survival Apoptosis->Cell_Survival Inhibits Long_Term_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Plate_Cells Plate Cells in 96-well Plate Add_Compound Add Compound to Cells Plate_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Add_Compound Incubate Incubate for 24, 48, 72, 96 hours Add_Compound->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, XTT) Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Read_Plate Read Absorbance/Luminescence Incubate_Reagent->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 Troubleshooting_Tree Start High Cytotoxicity Observed Check_Concentration Is Concentration Optimized? Start->Check_Concentration Check_Solvent Is Solvent Control Viable? Check_Concentration->Check_Solvent Yes Optimize_Dose Perform Dose-Response Curve Check_Concentration->Optimize_Dose No Check_Morphology Are Cells Morphologically Normal in Control? Check_Solvent->Check_Morphology Yes Reduce_Solvent Lower Solvent Concentration Check_Solvent->Reduce_Solvent No Check_Assay Consider Alternative Assay Check_Morphology->Check_Assay Yes Check_Culture Check for Contamination/Cell Health Check_Morphology->Check_Culture No Compound_Toxicity Inherent Compound Toxicity Check_Assay->Compound_Toxicity Optimize_Dose->Start Reduce_Solvent->Start Check_Culture->Start

References

Validation & Comparative

AC-55541 Demonstrates Superior Potency to SLIGRL-NH2 in PAR2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the quest for potent and selective receptor agonists is paramount. In the context of Protease-Activated Receptor 2 (PAR2), a key player in inflammation and pain, both the small molecule AC-55541 and the peptide SLIGRL-NH2 serve as valuable research tools. However, experimental data clearly indicates a significant potency advantage for this compound.

This compound, a non-peptidic compound, has emerged as a highly potent and selective agonist of PAR2.[1][2] In contrast, the peptide agonist SLIGRL-NH2, derived from the tethered ligand sequence of the receptor, exhibits considerably lower potency.[3][4] Direct comparative studies have shown SLIGRL-NH2 to be 30 to 300 times less potent than this compound in activating PAR2 signaling pathways.[3] This difference in potency is a critical consideration for in vitro and in vivo experimental design.

Potency Comparison

The potency of these two agonists has been quantified across various cellular assays, with this compound consistently demonstrating activity at lower concentrations than SLIGRL-NH2.

CompoundAssay TypePotency (EC50 / pEC50)Reference
This compound Ca2+ MobilizationpEC50 = 6.6 (~251 nM)[1][2]
Phosphatidylinositol (PI) HydrolysispEC50 = 5.9 (~1.26 µM)[1][2]
Cell ProliferationpEC50 = 6.7 (~200 nM)[1][2]
General PAR2 Signaling Assays200 - 1000 nM[3][5]
SLIGRL-NH2 General PAR2 ActivationEC50 = 0.5 - 2.0 µM[6]
Relaxation in Endothelium-free PreparationsEC50 = 10 µM[7]

Receptor Specificity

While both compounds are agonists for PAR2, their specificity profiles differ. This compound is highly selective for PAR2, showing no activity at other PAR subtypes or a panel of over 30 other receptors involved in nociception and inflammation.[1][2][3] In addition to its activity at PAR2, SLIGRL-NH2 has also been reported to be an agonist of the Mas-related G protein-coupled receptor C11 (MrgprC11).[7]

Signaling Pathways

Both this compound and SLIGRL-NH2 activate PAR2, a G protein-coupled receptor (GPCR), leading to the initiation of downstream intracellular signaling cascades. The primary pathways activated include the mobilization of intracellular calcium (Ca2+) and the hydrolysis of phosphatidylinositol, which are characteristic of Gq protein coupling.[1][2][3][4] Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway has also been documented for PAR2 agonists like SLIGRL-NH2.[4]

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_agonists PAR2 PAR2 Gq Gq PAR2->Gq AC55541 This compound AC55541->PAR2 SLIGRL SLIGRL-NH2 SLIGRL->PAR2 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release MAPK MAPK Activation DAG->MAPK Experimental_Workflow start Start: PAR2-expressing cells assay_prep Assay-specific preparation (e.g., dye loading, radiolabeling) start->assay_prep agonist_add Add agonist (this compound or SLIGRL-NH2) assay_prep->agonist_add incubation Incubation agonist_add->incubation measurement Measure response (Fluorescence, Radioactivity, etc.) incubation->measurement data_analysis Data Analysis (Dose-response curve, EC50 calculation) measurement->data_analysis end End: Potency determination data_analysis->end

References

A Comparative Analysis of AC-55541 and Other Protease-Activated Receptor 2 (PAR2) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic small molecule Protease-Activated Receptor 2 (PAR2) agonist, AC-55541, with other notable PAR2 agonists. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies of PAR2 pharmacology and signaling.

Introduction to PAR2 and its Agonists

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin. This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans and SLIGRL-NH2 in rodents) that binds to the receptor and initiates intracellular signaling.[2]

In addition to endogenous activation by proteases, a variety of synthetic agonists have been developed to study PAR2 function. These include peptide agonists that mimic the tethered ligand sequence and non-peptidic small molecule agonists. This compound is a potent and selective small-molecule PAR2 agonist that has been instrumental in elucidating the roles of PAR2 in various disease models.[3][4] This guide compares the in vitro and in vivo activities of this compound with other commonly used PAR2 agonists.

Quantitative Comparison of PAR2 Agonist Activity

The following tables summarize the reported in vitro potencies of this compound and other selected PAR2 agonists in various functional assays. It is important to note that potency values can vary depending on the cell line and specific assay conditions used.

AgonistTypeCellular Proliferation (pEC50)Phosphatidylinositol (PI) Hydrolysis (pEC50)Calcium (Ca2+) Mobilization (pEC50)Reference
This compound Small Molecule6.75.96.6[4][5]
AC-264613 Small MoleculeNot ReportedPotency range: 30-100 nMPotency range: 30-100 nM[3][6]
SLIGRL-NH2 PeptideNot Reported30-300 times less potent than this compound and 2-furoyl-LIGRLO-NH230-300 times less potent than this compound and 2-furoyl-LIGRLO-NH2[3]
2-furoyl-LIGRLO-NH2 PeptideNot ReportedSimilar potency to this compoundSimilar potency to this compound and 10-300 times more potent than SLIGRL-NH2[3][7][8]
GB110 Non-peptideNot ReportedNot ReportedMediates intracellular Ca2+ release[2]

Table 1: In Vitro Potency of PAR2 Agonists. This table compares the potency of this compound with other PAR2 agonists in cellular proliferation, phosphatidylinositol hydrolysis, and calcium mobilization assays. Potency is expressed as pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible response) or as a potency range in nM.

PAR2 Signaling Pathways

Activation of PAR2 leads to the coupling of several intracellular G proteins, including Gαq, Gαi/o, and Gα12/13, as well as the recruitment of β-arrestins.[9] These signaling events can be cell-type and agonist-dependent, leading to a concept known as "biased agonism," where an agonist may preferentially activate one signaling pathway over another. For instance, the PAR2 ligand GB88 has been shown to act as a biased antagonist of Gq-mediated calcium signaling while acting as an agonist for ERK and RhoA activation.[10][11]

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_agonists Agonists cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses PAR2 PAR2 Gq Gαq PAR2->Gq Gi Gαi/o PAR2->Gi G1213 Gα12/13 PAR2->G1213 beta_arrestin β-Arrestin PAR2->beta_arrestin AC55541 This compound AC55541->PAR2 Peptide_Agonists Peptide Agonists (e.g., SLIGRL-NH2) Peptide_Agonists->PAR2 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC RhoA RhoA G1213->RhoA Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement ERK ERK1/2 beta_arrestin->ERK Gene_transcription Gene Transcription Inflammation ERK->Gene_transcription Calcium_Mobilization_Workflow cluster_prep Cell & Dye Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_cells 1. Seed PAR2-expressing cells in a 96-well plate Incubate_cells 2. Incubate overnight Seed_cells->Incubate_cells Load_dye 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_cells->Load_dye Incubate_dye 4. Incubate in the dark Load_dye->Incubate_dye Prepare_agonist 5. Prepare serial dilutions of PAR2 agonists Incubate_dye->Prepare_agonist Measure_baseline 6. Measure baseline fluorescence Prepare_agonist->Measure_baseline Add_agonist 7. Add agonist and measure fluorescence kinetically Measure_baseline->Add_agonist Calculate_response 8. Calculate the change in fluorescence Add_agonist->Calculate_response Generate_curve 9. Generate dose-response curves and calculate EC50 Calculate_response->Generate_curve ERK_Phosphorylation_Workflow cluster_stim Cell Stimulation & Lysis cluster_wb Western Blotting cluster_detect Detection & Analysis Seed_cells 1. Seed PAR2-expressing cells Starve_cells 2. Serum-starve cells Seed_cells->Starve_cells Stimulate_cells 3. Stimulate with PAR2 agonists for a defined time course Starve_cells->Stimulate_cells Lyse_cells 4. Lyse cells and collect protein Stimulate_cells->Lyse_cells Quantify_protein 5. Quantify protein concentration Lyse_cells->Quantify_protein SDS_PAGE 6. Separate proteins by SDS-PAGE Quantify_protein->SDS_PAGE Transfer 7. Transfer proteins to a membrane SDS_PAGE->Transfer Block 8. Block non-specific binding Transfer->Block Incubate_primary 9. Incubate with primary antibodies (anti-phospho-ERK and anti-total-ERK) Block->Incubate_primary Incubate_secondary 10. Incubate with HRP-conjugated secondary antibody Incubate_primary->Incubate_secondary Detect_signal 11. Detect chemiluminescence Incubate_secondary->Detect_signal Quantify_bands 12. Quantify band intensity Detect_signal->Quantify_bands Normalize 13. Normalize phospho-ERK to total-ERK Quantify_bands->Normalize

References

AC-55541: A Comparative Guide to its Selectivity for Protease-Activated Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective PAR2 agonist, AC-55541, against other Protease-Activated Receptor (PAR) subtypes. The information presented is based on available experimental data to inform research and development activities.

Executive Summary

This compound is a potent and highly selective agonist for Protease-Activated Receptor 2 (PAR2).[1][2][3][4] Experimental evidence demonstrates that this compound effectively activates PAR2, leading to downstream signaling events such as intracellular calcium mobilization, phosphatidylinositol (PI) hydrolysis, and cellular proliferation.[1][4][5] Crucially, studies have consistently reported that this compound exhibits no significant activity at other PAR subtypes, namely PAR1, PAR3, and PAR4, highlighting its exceptional selectivity.[1][2][3][4][5]

Comparative Selectivity Profile of this compound

The following table summarizes the activity of this compound against the four human PAR subtypes. The data is compiled from in vitro functional assays.

Receptor SubtypeAgonist Activity of this compoundReference
PAR1 No activity reported[5]
PAR2 Potent Agonist[1][2][3][4][5]
PAR3 No activity reported[5]
PAR4 No activity reported[5]

Quantitative Performance Data

This compound's potency at PAR2 has been quantified across various functional assays. The half-maximal effective concentration (pEC50) values demonstrate its robust activity.

Functional AssaypEC50 of this compound at PAR2Reference
Cellular Proliferation6.7[1][3][4]
Phosphatidylinositol (PI) Hydrolysis5.9[1][3][4]
Calcium (Ca2+) Mobilization6.6[1][3][4]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Experimental Methodologies

The following are detailed protocols for the key experiments used to determine the selectivity and potency of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled GPCR signaling.

Objective: To determine the ability of this compound to induce calcium release in cells expressing PAR subtypes.

Materials:

  • Cells expressing the target PAR subtype (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and control compounds

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Culture: Plate cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove culture medium and incubate cells with Fluo-4 AM loading solution in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Addition: Place the plate in the fluorescence reader. Record baseline fluorescence, then inject a solution of this compound or a control agonist.

  • Data Acquisition: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50 value.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, a product of phospholipase C (PLC) activation, which is downstream of Gq-coupled receptor activation.

Objective: To measure the this compound-induced production of inositol phosphates in cells expressing PAR2.

Materials:

  • Cells expressing PAR2

  • [³H]-myo-inositol

  • Cell culture medium

  • Stimulation buffer (e.g., HEPES-buffered saline)

  • This compound

  • Dowex AG1-X8 resin

  • Scintillation counter

Protocol:

  • Radiolabeling: Incubate cells with [³H]-myo-inositol in culture medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Washing: Wash cells to remove unincorporated [³H]-myo-inositol.

  • Stimulation: Incubate the cells with various concentrations of this compound in stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for 1 hour at 37°C.

  • Extraction: Terminate the stimulation by adding a cold acid solution (e.g., trichloroacetic acid).

  • Purification: Apply the cell lysates to Dowex AG1-X8 columns to separate the inositol phosphates from other cellular components.

  • Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Analysis: Plot the amount of [³H]-inositol phosphates produced against the concentration of this compound to determine the EC50.

Cellular Proliferation Assay

This assay assesses the effect of a compound on cell growth and division.

Objective: To determine the effect of this compound on the proliferation of cells expressing PAR2.

Materials:

  • Cells expressing PAR2

  • Cell culture medium and serum

  • This compound

  • A reagent for measuring cell viability (e.g., MTT, AlamarBlue, or a DNA-binding fluorescent dye)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Treatment: After allowing the cells to attach, replace the medium with a low-serum medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for a period of 24-72 hours.

  • Quantification: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Analysis: The signal, which is proportional to the number of viable cells, is plotted against the concentration of this compound to determine its effect on cell proliferation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathways for each PAR subtype and a typical experimental workflow for assessing compound selectivity.

PAR_Signaling_Pathways cluster_PAR1 PAR1 Signaling cluster_PAR2 PAR2 Signaling cluster_PAR3 PAR3 Signaling cluster_PAR4 PAR4 Signaling PAR1 PAR1 Gq_1 Gαq/11 PAR1->Gq_1 G1213_1 Gα12/13 PAR1->G1213_1 Gi_1 Gαi PAR1->Gi_1 PLC_1 PLCβ Gq_1->PLC_1 RhoGEF_1 RhoGEF G1213_1->RhoGEF_1 AC_1 Adenylyl Cyclase Gi_1->AC_1 PAR2 PAR2 Gq_2 Gαq/11 PAR2->Gq_2 Gi_2 Gαi PAR2->Gi_2 PLC_2 PLCβ Gq_2->PLC_2 AC_2 Adenylyl Cyclase Gi_2->AC_2 PAR3 PAR3 (co-receptor) PAR1_assoc PAR1 PAR3->PAR1_assoc potentiates G1213_3 Gα12/13 PAR1_assoc->G1213_3 PAR4 PAR4 Gq_4 Gαq/11 PAR4->Gq_4 G1213_4 Gα12/13 PAR4->G1213_4 PLC_4 PLCβ Gq_4->PLC_4 RhoGEF_4 RhoGEF G1213_4->RhoGEF_4

Caption: General signaling pathways of PAR subtypes.

Experimental_Workflow start Start: Compound this compound cell_lines Prepare cell lines expressing individual PAR subtypes (PAR1-4) start->cell_lines assay_selection Select Functional Assays: - Calcium Mobilization - PI Hydrolysis - Cell Proliferation cell_lines->assay_selection dose_response Perform dose-response experiments for this compound on each PAR subtype assay_selection->dose_response data_analysis Analyze data to determine EC50/pEC50 values dose_response->data_analysis selectivity Compare potency across PAR subtypes to determine selectivity profile data_analysis->selectivity par2_active Potent activity at PAR2 selectivity->par2_active Yes other_inactive No significant activity at PAR1, PAR3, PAR4 selectivity->other_inactive Yes conclusion Conclusion: this compound is a potent and selective PAR2 agonist par2_active->conclusion other_inactive->conclusion

Caption: Experimental workflow for selectivity profiling.

References

Validating AC-55541 Activity: A Comparative Guide to PAR2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of the selective Protease-Activated Receptor 2 (PAR2) agonist, AC-55541, through the use of a PAR2 antagonist. We will explore the experimental design, present key data in a comparative format, and detail the necessary protocols to ensure robust and reproducible results.

This compound is a potent and selective small-molecule agonist of PAR2, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Validating the on-target activity of this compound is a critical step in its pharmacological characterization. The most direct method for this validation is to demonstrate that its cellular effects are specifically blocked by a known PAR2 antagonist.

Comparative Analysis of PAR2 Antagonists

Several PAR2 antagonists have been developed, each with distinct characteristics. For the purpose of validating this compound activity, a potent and well-characterized antagonist is essential. Below is a comparison of two potential candidates: I-191 and GB88.

FeatureI-191GB88
Mechanism Full antagonist, non-competitiveBiased antagonist, pathway-selective
Reported Activity Inhibits multiple PAR2 signaling pathways (Ca2+ release, ERK1/2 phosphorylation, RhoA activation)[4]Selectively inhibits PAR2/Gq/Ca2+ signaling, but acts as an agonist for other pathways (cAMP, ERK, Rho)[5][6]
Potency High potency, with a long receptor residence time[4]Orally active with demonstrated in vivo efficacy[5][6]
Suitability for Validation Excellent for demonstrating broad on-target activity of this compound across multiple signaling outputs.Useful for dissecting which specific PAR2-mediated pathways are activated by this compound.

For a comprehensive validation of this compound's general PAR2 agonism, I-191 is the more suitable antagonist due to its full and non-biased antagonism of multiple PAR2 signaling pathways.

Experimental Design for Validating this compound Activity

The core principle of this validation is to demonstrate that pre-treatment with a PAR2 antagonist, such as I-191, can effectively block the cellular response induced by this compound. A common and robust method to assess PAR2 activation is to measure intracellular calcium mobilization.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_prep Plate PAR2-expressing cells antagonist Pre-incubate with PAR2 Antagonist (I-191) or vehicle cell_prep->antagonist agonist Stimulate with this compound antagonist->agonist calcium_assay Measure intracellular calcium mobilization agonist->calcium_assay data_analysis Compare dose-response curves calcium_assay->data_analysis PAR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER releases PKC PKC DAG->PKC Ca Ca²⁺ ER->Ca Ca->PKC ERK ERK1/2 PKC->ERK Response Cellular Response (e.g., Inflammation, Proliferation) ERK->Response AC55541 This compound AC55541->PAR2 Activates Antagonist PAR2 Antagonist (I-191) Antagonist->PAR2 Blocks logical_relationship cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_outcomes Potential Outcomes cluster_conclusions Conclusions hypothesis This compound is a selective PAR2 agonist experiment Test if a selective PAR2 antagonist blocks this compound activity hypothesis->experiment outcome1 Antagonist blocks this compound activity experiment->outcome1 outcome2 Antagonist does not block this compound activity experiment->outcome2 conclusion1 Hypothesis supported: This compound acts through PAR2 outcome1->conclusion1 conclusion2 Hypothesis refuted: This compound may have off-target effects outcome2->conclusion2

References

AC-55541: A Comparative Analysis of its Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the G-Protein Coupled Receptor (GPCR) agonist AC-55541, with a focus on its cross-reactivity profile. The information presented is based on available experimental data to aid in the evaluation of this compound for research and drug development purposes.

This compound is recognized as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2).[1][2] Its selectivity is a critical attribute, as off-target effects can lead to undesirable side effects and confound experimental results. This guide summarizes the known activity of this compound and provides context for its use by detailing the experimental methodologies employed in its characterization.

Quantitative Data Summary

This compound's potency at the PAR2 receptor has been quantified through various in vitro functional assays. The following table summarizes the key potency values (pEC50) for this compound in activating PAR2-mediated signaling pathways. A higher pEC50 value indicates greater potency.

Assay TypeReported pEC50Description
Cell Proliferation6.7Measures the ability of the compound to stimulate cell growth through PAR2 activation.
Phosphatidylinositol (PI) Hydrolysis5.9Quantifies the compound's efficacy in stimulating the hydrolysis of PI, a key step in Gq-coupled GPCR signaling.
Ca2+ Mobilization6.6Measures the increase in intracellular calcium concentration following PAR2 activation.

Data sourced from multiple publications, including Gardell et al., 2008.[1][2]

Cross-Reactivity Profile

A key characteristic of this compound is its high selectivity for PAR2. The seminal study by Gardell et al. (2008) reported that this compound "displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation".[1] This screening was performed to assess the compound's potential for off-target effects.

Unfortunately, the specific list of the more than 30 GPCRs and other molecular targets against which this compound was screened, along with the corresponding binding affinity or functional data, is not detailed in the primary publication or its publicly available supplementary materials. While the statement of selectivity is widely cited, the raw comparative data is not readily accessible in the scientific literature.

Therefore, a direct, quantitative comparison of this compound's activity against a broad panel of GPCRs cannot be presented at this time. Researchers are advised to consider this limitation and, if necessary, conduct their own comprehensive selectivity profiling for their specific research context.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to characterize this compound, the following diagrams illustrate the PAR2 signaling pathway and the general workflows for key experimental procedures.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AC55541 This compound PAR2 PAR2 AC55541->PAR2 binds & activates Gq Gq PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_release ER->Ca2_release triggers Cellular_Response Cellular Response (e.g., Proliferation) Ca2_release->Cellular_Response contributes to PKC->Cellular_Response leads to

PAR2 Signaling Pathway initiated by this compound.

Experimental_Workflows cluster_Ca_Mobilization Calcium Mobilization Assay Workflow cluster_Radioligand_Binding Radioligand Binding Assay Workflow (for selectivity) Ca_start Seed PAR2-expressing cells in 96-well plate Ca_dye Load cells with Ca2+-sensitive dye (e.g., Fluo-4) Ca_start->Ca_dye Ca_measure Measure baseline fluorescence Ca_dye->Ca_measure Ca_agonist Prepare this compound dilution series Ca_add Add this compound & immediately measure fluorescence change Ca_agonist->Ca_add Ca_measure->Ca_add Ca_analyze Analyze data to determine EC50 Ca_add->Ca_analyze RB_start Prepare membranes from cells expressing target GPCRs RB_incubate Incubate membranes with radioligand & varying concentrations of this compound RB_start->RB_incubate RB_separate Separate bound from free radioligand (filtration) RB_incubate->RB_separate RB_count Quantify bound radioactivity RB_separate->RB_count RB_analyze Analyze data to determine Ki RB_count->RB_analyze

General Experimental Workflows.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the activity and selectivity of GPCR ligands like this compound.

Calcium Mobilization Assay

This functional assay is used to determine the potency of a ligand in activating a Gq-coupled receptor, such as PAR2, by measuring the resulting increase in intracellular calcium.

1. Cell Preparation:

  • HEK293 cells stably expressing human PAR2 are seeded into black, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay.
  • Cells are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
  • A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is added to each well.
  • The plate is incubated in the dark at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

3. Compound Preparation and Measurement:

  • Serial dilutions of this compound are prepared in the assay buffer at a concentration 4-5 times the final desired concentration.
  • The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation).
  • A baseline fluorescence reading is taken for 10-20 seconds.
  • The instrument automatically adds the this compound dilutions to the cell plate.
  • Fluorescence intensity is continuously recorded for 2-3 minutes to capture the kinetic response of the calcium transient.

4. Data Analysis:

  • The increase in fluorescence intensity over baseline is plotted against the logarithm of the compound concentration.
  • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is then converted to pEC50.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to quantify the functional activity of a Gq-coupled GPCR agonist.

1. Cell Labeling:

  • Cells expressing PAR2 are plated in 24-well plates and incubated overnight.
  • The medium is replaced with inositol-free medium containing [3H]myo-inositol and incubated for 18-24 hours to label the cellular phosphoinositide pools.

2. Agonist Stimulation:

  • Cells are washed with a buffered salt solution.
  • An assay buffer containing LiCl (to inhibit inositol monophosphatase) is added, and the cells are pre-incubated.
  • This compound at various concentrations is added, and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

3. Inositol Phosphate Extraction:

  • The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid).
  • The cell lysates are collected, and the inositol phosphates are separated from other components using anion-exchange chromatography columns.

4. Quantification:

  • The radioactivity of the eluted inositol phosphates is measured using a scintillation counter.

5. Data Analysis:

  • The amount of [3H]inositol phosphates produced is plotted against the logarithm of the this compound concentration.
  • A dose-response curve is fitted to determine the EC50 and pEC50 values.

Radioligand Binding Assay (for Selectivity Screening)

This assay is a standard method to determine the affinity of a compound for a specific receptor and is widely used to assess selectivity by testing against a panel of different GPCRs.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues expressing the GPCR of interest. This typically involves homogenization and centrifugation to isolate the membrane fraction.
  • The protein concentration of the membrane preparation is determined.

2. Binding Reaction:

  • A constant concentration of a specific radioligand for the target GPCR is incubated with the cell membranes.
  • A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.
  • The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The percentage of specific binding of the radioligand is plotted against the logarithm of the this compound concentration.
  • An inhibition curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
  • The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. This process is repeated for a panel of different GPCRs to determine the selectivity profile.

References

A Comparative Analysis of AC-55541 and Endogenous Agonists in Proteinase-Activated Receptor 2 (PAR2) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the synthetic small-molecule agonist AC-55541 with that of endogenous activators of Proteinase-Activated Receptor 2 (PAR2), primarily the serine proteases trypsin and tryptase. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to PAR2 Activation

Proteinase-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus. This cleavage unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling.[3] Endogenous activators of PAR2 are primarily serine proteases such as trypsin and mast cell tryptase.[1][2] this compound is a potent and selective, non-peptidic small-molecule agonist of PAR2 that activates the receptor without the need for proteolytic cleavage.[4][5] This guide explores the comparative efficacy of this compound and these endogenous activators.

Quantitative Comparison of Agonist Efficacy

The efficacy of this compound, trypsin, and tryptase has been evaluated in various in vitro assays. The most common of these is the measurement of intracellular calcium mobilization upon receptor activation. The half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50) is a standard measure of agonist potency.

AgonistAssay TypeCell LinepEC50 / EC50Reference
This compound Calcium MobilizationNot SpecifiedpEC50 = 6.6
Phosphatidylinositol HydrolysisNot SpecifiedpEC50 = 5.9[5]
Cell ProliferationNot SpecifiedpEC50 = 6.7
Trypsin Calcium MobilizationP-STS cellsNot specified, but effective[6]
Airway RelaxationRat TracheapEC50 = 5.1[7]
Tryptase Calcium MobilizationHuman Airway Smooth Muscle CellsConcentration-dependent (7.5-30 mU/ml)[8]
Itch Response (in vivo)ICR MicePeak effect at 0.1 ng/site[9]

Signaling Pathways: Canonical and Biased Agonism

Activation of PAR2 by both endogenous proteases and synthetic agonists like this compound triggers a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gαq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key event in many cellular responses.[3]

However, emerging evidence points towards the concept of "biased agonism," where different agonists can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways.[3][10] For instance, some agonists may preferentially activate β-arrestin-mediated signaling, leading to the activation of the extracellular signal-regulated kinase (ERK) pathway, independent of G protein coupling.[10] This differential signaling can lead to distinct physiological outcomes. While both this compound and endogenous activators like trypsin can induce calcium mobilization and ERK phosphorylation, the relative potency and kinetics of these responses may differ, suggesting potential biased signaling properties of this compound.[4][10]

PAR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 Binds Endogenous Proteases (Trypsin, Tryptase) Endogenous Proteases (Trypsin, Tryptase) Endogenous Proteases (Trypsin, Tryptase)->PAR2 Cleaves & Activates Gq Gq PAR2->Gq Activates beta_arrestin β-Arrestin PAR2->beta_arrestin Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca2+ Release IP3->Ca2_release Stimulates Cellular Responses Cellular Responses Ca2_release->Cellular Responses ERK ERK Activation beta_arrestin->ERK Activates ERK->Cellular Responses

Fig. 1: PAR2 Signaling Pathways

Comparative In Vivo Efficacy

The in vivo effects of this compound and endogenous PAR2 activators often manifest as pro-inflammatory and pro-nociceptive responses.

  • This compound: Intrapaw administration of this compound in rodents has been shown to induce robust and persistent thermal hyperalgesia and edema.[4] These effects highlight its potent pro-inflammatory and pain-sensitizing properties in a living system.

  • Trypsin and Tryptase: Similarly, endogenous activators are key players in inflammation and pain. Trypsin has been shown to induce inflammatory responses and hyperalgesia through PAR2 activation.[11] Mast cell tryptase is a potent pruritogenic (itch-inducing) agent, an effect mediated by PAR2.[9] It also contributes to neurogenic inflammation and increased intestinal permeability.[12][13]

The similar in vivo profiles of this compound and endogenous proteases underscore the former's utility as a tool to probe the physiological and pathological roles of PAR2 activation.

Experimental Protocols

Calcium Mobilization Assay

This protocol outlines a typical fluorescence-based assay to measure intracellular calcium mobilization following PAR2 activation.

Materials:

  • HEK-293 cells stably expressing human PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound, Trypsin, Tryptase stock solutions

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Seed PAR2-expressing HEK-293 cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and add the dye loading buffer to each well.

  • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • Agonist Preparation: During the incubation, prepare serial dilutions of this compound, trypsin, and tryptase in HBSS in a separate 96-well plate.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the agonist solutions into the wells.

    • Immediately begin recording fluorescence intensity at short intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the transient calcium response.

  • Data Analysis: The change in fluorescence intensity over time is used to determine the cellular response. EC50 values are calculated from the dose-response curves.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis plate_cells Plate PAR2-expressing cells load_dye Load cells with Fluo-4 AM plate_cells->load_dye baseline Read baseline fluorescence load_dye->baseline prep_agonists Prepare agonist dilutions inject Inject agonists prep_agonists->inject baseline->inject record Record fluorescence change inject->record analyze_data Analyze dose-response curves record->analyze_data calculate_ec50 Calculate EC50 values analyze_data->calculate_ec50

References

A Comparative Guide to the In Vivo Effects of AC-55541 and Other PAR2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of the selective, small-molecule Protease-Activated Receptor 2 (PAR2) agonist, AC-55541, with other commonly used PAR2 activators. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating PAR2 pharmacology and its role in various physiological and pathological processes.

Comparative Analysis of In Vivo Efficacy

The in vivo effects of PAR2 activation are most commonly characterized by the induction of inflammatory responses, such as thermal hyperalgesia and paw edema. The following table summarizes the available quantitative data for this compound and other PAR2 activators in these models.

ActivatorAnimal ModelEndpointDoseRoute of AdministrationPeak EffectReference
This compound RatThermal Hyperalgesia30 µgIntraplantar~2 hours post-administration[1]
RatPaw Edema30 µgIntraplantar~4 hours post-administration[1]
AC-264613 RatThermal Hyperalgesia10 µgIntraplantar~2 hours post-administration[1]
RatPaw Edema10 µgIntraplantar~4 hours post-administration[1]
2-furoyl-LIGRLO-NH₂ MouseThermal Hyperalgesia10 nmolIntraplantarNot Specified[2]
RatGastric Mucosal Protection10-100 µg/kgIntraperitonealNot Applicable[3]
SLIGRL-NH₂ MouseThermal Hyperalgesia100 nmolIntraplantarNot Specified[2]

Note: Direct comparison of potencies should be made with caution due to variations in experimental conditions across different studies.

Pharmacokinetic Properties

The pharmacokinetic profiles of the small-molecule agonists this compound and AC-264613 have been investigated in rats, providing insights into their absorption and elimination characteristics.

CompoundTmax (min)Cmax (ng/mL)Elimination Half-life (t½) (hours)
This compound 5010356.1
AC-264613 1012332.5

Data obtained from intraperitoneal administration in male Sprague-Dawley rats.[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are based on established methods in the field and offer a foundation for reproducible experimental design.

Thermal Hyperalgesia Assessment (Hargreaves Test)

This method is used to assess sensitivity to thermal stimuli, a key indicator of inflammatory pain.

Apparatus:

  • Plantar Test Apparatus (e.g., Ugo Basile)

  • Individual Plexiglas enclosures on a glass surface

  • Mobile radiant heat source

Procedure:

  • Acclimatization: Place rodents in the individual enclosures on the glass plate and allow them to acclimate for at least 15-20 minutes before testing.[5]

  • Stimulus Application: Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.

  • Measurement: Activate the heat source, which starts a timer. The latency to paw withdrawal (e.g., lifting, licking) is automatically recorded. A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.[6][7]

  • Data Analysis: The withdrawal latency is the primary endpoint. A decrease in withdrawal latency compared to baseline or a vehicle-treated group indicates thermal hyperalgesia.[8][9][10]

Paw Edema Measurement (Plethysmometry)

This technique quantifies the inflammatory response by measuring the increase in paw volume.

Apparatus:

  • Plethysmometer (e.g., Ugo Basile)

  • Measurement chamber filled with a conductive solution

Procedure:

  • Baseline Measurement: Gently immerse the rodent's hind paw into the measurement chamber up to a defined anatomical mark (e.g., the lateral malleolus). The volume of displaced fluid is recorded as the baseline paw volume.

  • Induction of Edema: Administer the PAR2 activator (e.g., via intraplantar injection) into the same paw.

  • Time-Course Measurement: At various time points after injection, measure the paw volume again using the plethysmometer.[11][12]

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at a given time point and the baseline volume. This change in volume is a direct measure of edema.[1][13][14]

PAR2 Signaling Pathway

Activation of PAR2 by agonists like this compound initiates a complex network of intracellular signaling cascades. The following diagram illustrates the major G protein-dependent signaling pathways triggered by PAR2 activation.

PAR2_Signaling cluster_receptor Plasma Membrane cluster_gproteins G Protein Coupling cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases PAR2 PAR2 Gq Gαq/11 PAR2->Gq Activates G1213 Gα12/13 PAR2->G1213 Activates Gs Gαs PAR2->Gs Activates Gi Gαi/o PAR2->Gi Activates Activator PAR2 Activator (e.g., this compound) Activator->PAR2 Binds & Activates PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim Activates AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib Inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates ROCK ROCK RhoA->ROCK Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK1/2 PKC->ERK Activate ROCK->ERK Activate

Caption: PAR2 Signaling Pathways.

Conclusion

This compound is a potent and selective small-molecule PAR2 agonist that elicits characteristic in vivo effects, including thermal hyperalgesia and edema, comparable to other well-established PAR2 activators. Its favorable pharmacokinetic profile, with a longer half-life than AC-264613, makes it a valuable tool for in vivo studies investigating the sustained effects of PAR2 activation. The choice of PAR2 activator for a particular study will depend on the specific research question, the desired route of administration, and the required duration of action. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting in vivo studies involving PAR2 activation.

References

Validating PAR2 Expression: A Comparative Guide for AC-55541 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the selective PAR2 agonist AC-55541, rigorous validation of Protease-Activated Receptor 2 (PAR2) expression in the chosen cellular model is a critical prerequisite for obtaining reliable and reproducible data. This guide provides a comparative overview of key experimental methods for PAR2 validation, presents supporting data for this compound and alternative agonists, and offers detailed experimental protocols.

Introduction to PAR2 and this compound

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various physiological and pathophysiological processes.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor and initiates downstream signaling.[2]

This compound is a potent and selective small-molecule agonist of PAR2.[3][4] It offers a valuable tool for studying PAR2 function without the use of proteolytic enzymes, which can have broader effects.[3] Studies have shown that this compound activates PAR2 signaling pathways, leading to cellular responses such as proliferation, phosphatidylinositol (PI) hydrolysis, and calcium mobilization.[3][5]

Comparison of PAR2 Agonists

Before initiating studies with this compound, it is essential to understand its performance relative to other commonly used PAR2 agonists. The selection of an appropriate agonist can depend on the specific experimental goals, the cell system being used, and the desired potency and selectivity.

AgonistTypePotency (EC50/pEC50)Key Characteristics
This compound Small MoleculepEC50 = 6.7 (Proliferation)[4]pEC50 = 5.9 (PI Hydrolysis)[6]pEC50 = 6.6 (Ca2+ Mobilization)[6]EC50: 200-1000 nM (Ca2+ Mobilization)[3][5]Highly selective for PAR2 over other PAR subtypes and more than 30 other receptors.[3][6] Good metabolic stability.[7]
AC-264613 Small MoleculeEC50: 30-100 nM (Ca2+ Mobilization)[5]Represents a distinct chemical series from this compound.[3]
2-furoyl-LIGRLO-NH2 PeptideEC50: ~0.1-0.8 µM (Ca2+ Mobilization)[8]A potent and widely used synthetic peptide agonist.[8]
SLIGRL-NH2 Peptide30 to 300 times less potent than 2-furoyl-LIGRLO-NH2 and this compound.[3][5]A commonly used peptide agonist, but with lower potency.[3]
GB110 Small MoleculeActivates PAR2-mediated intracellular Ca2+ release.[7]A non-peptidic agonist developed to have more drug-like properties.[7]

Validating PAR2 Expression: A Multi-Faceted Approach

A combination of techniques targeting mRNA, protein, and functional activity is recommended for robust validation of PAR2 expression. The choice of cell line is also critical, as PAR2 expression can vary significantly. For instance, human embryonic kidney (HEK293) cells, human lung adenocarcinoma cell lines A549 and NCI-H1299, and the human bronchial epithelial cell line BEAS-2B are known to express PAR2.[9][10][11] In contrast, some renal cell carcinoma (RCC) cell lines show significantly lower PAR2 expression compared to primary human kidney tubular epithelial cells (HTEC).[3]

Experimental Workflow for PAR2 Validation

cluster_0 Phase 1: Basal Expression Analysis cluster_1 Phase 2: Functional Validation Cell Line Selection Cell Line Selection mRNA Expression (qPCR) mRNA Expression (qPCR) Cell Line Selection->mRNA Expression (qPCR) Total Protein (Western Blot) Total Protein (Western Blot) Cell Line Selection->Total Protein (Western Blot) Surface Protein (Flow Cytometry) Surface Protein (Flow Cytometry) Cell Line Selection->Surface Protein (Flow Cytometry) Protein Localization (IF) Protein Localization (IF) Cell Line Selection->Protein Localization (IF) Functional Assay (Calcium Mobilization) Functional Assay (Calcium Mobilization) mRNA Expression (qPCR)->Functional Assay (Calcium Mobilization) Total Protein (Western Blot)->Functional Assay (Calcium Mobilization) Surface Protein (Flow Cytometry)->Functional Assay (Calcium Mobilization) Protein Localization (IF)->Functional Assay (Calcium Mobilization) This compound Studies This compound Studies Functional Assay (Calcium Mobilization)->this compound Studies

A logical workflow for validating PAR2 expression before conducting this compound studies.

Detailed Experimental Protocols

Quantitative PCR (qPCR) for PAR2 mRNA Expression

Objective: To quantify the relative abundance of PAR2 mRNA in the selected cell line.

Protocol:

  • RNA Extraction: Isolate total RNA from cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit. The reaction is typically carried out in a thermocycler.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for PAR2 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR system. A typical two-step cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for PAR2 and the housekeeping gene. Calculate the relative expression of PAR2 using the ΔΔCt method.

Western Blot for Total PAR2 Protein

Objective: To detect and quantify the total amount of PAR2 protein in cell lysates.

Protocol:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PAR2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Flow Cytometry for Cell Surface PAR2

Objective: To quantify the expression of PAR2 on the cell surface.

Protocol:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension.

  • Fc Receptor Blocking: Block Fc receptors to reduce non-specific antibody binding.

  • Primary Antibody Staining: Incubate the cells with a primary antibody targeting an extracellular epitope of PAR2.

  • Secondary Antibody Staining: If the primary antibody is not directly conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data from a sufficient number of events.

  • Data Analysis: Gate on the cell population of interest and quantify the percentage of positive cells and the mean fluorescence intensity.

Immunofluorescence for PAR2 Localization

Objective: To visualize the subcellular localization of PAR2.

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a culture plate and allow them to adhere.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilization (for intracellular targets): If targeting an intracellular epitope, permeabilize the cells with a detergent like Triton X-100. For surface staining, this step is omitted.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., PBS with BSA and/or normal serum).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against PAR2.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence or confocal microscope.

Calcium Mobilization Assay for PAR2 Function

Objective: To assess the functional activity of PAR2 by measuring changes in intracellular calcium levels upon agonist stimulation.

Protocol:

  • Cell Seeding: Seed PAR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Agonist Preparation: Prepare serial dilutions of this compound and other PAR2 agonists in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the agonist and immediately begin kinetic reading of fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Calculate the change in fluorescence (ΔF) over the baseline fluorescence (F0) to determine the response. Plot dose-response curves to determine the EC50 values for each agonist.

PAR2 Signaling Pathway

Activation of PAR2 by agonists like this compound leads to the coupling of several G protein families and the initiation of multiple downstream signaling cascades.

cluster_0 PAR2 Activation cluster_1 G Protein Coupling cluster_2 Downstream Signaling This compound This compound PAR2 PAR2 This compound->PAR2 binds & activates Gq/11 Gq/11 PAR2->Gq/11 G12/13 G12/13 PAR2->G12/13 Gi/o Gi/o PAR2->Gi/o PLC PLC Gq/11->PLC RhoA RhoA G12/13->RhoA Adenylyl Cyclase (inhibited) Adenylyl Cyclase (inhibited) Gi/o->Adenylyl Cyclase (inhibited) IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Mobilization Ca2+ Mobilization IP3 & DAG->Ca2+ Mobilization PKC PKC IP3 & DAG->PKC ERK1/2 ERK1/2 PKC->ERK1/2 ROCK ROCK RhoA->ROCK ROCK->ERK1/2

Simplified PAR2 signaling pathways activated by agonists like this compound.

By employing these methodologies, researchers can confidently validate PAR2 expression and function in their chosen cellular models, paving the way for insightful and robust studies utilizing the selective PAR2 agonist this compound.

References

Validating AC-55541 as a PAR2 Agonist Using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic molecule AC-55541 with other Protease-Activated Receptor 2 (PAR2) agonists. It details an experimental framework utilizing small interfering RNA (siRNA) to definitively confirm that the pharmacological effects of this compound are mediated through its interaction with PAR2.

This compound in Comparison to Alternative PAR2 Agonists

This compound is a potent and selective non-peptidic agonist of PAR2.[1] Its performance is best understood in the context of other commonly used PAR2 activators. The following table summarizes the potency of this compound in various cellular assays compared to other agonists.

CompoundTypepEC50 (Cell Proliferation)pEC50 (PI Hydrolysis)pEC50 (Ca2+ Mobilization)
This compound Small Molecule6.75.96.6
AC-264613 Small MoleculeNot ReportedNot Reported7.5 - 8.5
2-furoyl-LIGRLO-NH2 PeptidomimeticNot ReportedNot Reported6.8 - 7.1
SLIGRL-NH2 PeptideNot ReportedNot Reported4.5 - 5.5

Data compiled from multiple sources.[1][2][3][4]

This compound and AC-264613 are notable for being among the first small-molecule PAR2 agonists, offering potential advantages in terms of metabolic stability and bioavailability compared to peptide-based agonists.[2] While 2-furoyl-LIGRLO-NH2 is a potent peptide mimetic, the parent peptide SLIGRL-NH2 is considerably less potent.[2][3]

Experimental Validation of this compound Target Engagement Using siRNA

To confirm that this compound exerts its effects specifically through PAR2, a gene knockdown approach using siRNA is the gold standard. The logic of this experimental design is to first silence the expression of the PAR2 gene and then challenge the cells with this compound. If the cellular response to this compound is diminished or abolished in the PAR2-silenced cells compared to control cells, it provides strong evidence that PAR2 is the direct target of this compound.

Experimental Workflow

G cluster_0 PAR2 Activation cluster_1 G-Protein Signaling cluster_2 β-Arrestin Signaling Agonist This compound PAR2 PAR2 Agonist->PAR2 Gq Gαq/11 PAR2->Gq G1213 Gα12/13 PAR2->G1213 bArrestin β-Arrestin PAR2->bArrestin PLC PLC Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 RhoK ROCK RhoA->RhoK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Cytoskeleton Cytoskeletal Rearrangement RhoK->Cytoskeleton ERK ERK1/2 Activation bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization

References

Safety Operating Guide

Navigating the Safe Disposal of AC-55541: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of AC-55541, a selective protease-activated receptor 2 (PAR2) agonist. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. While specific toxicity data is limited, it is recommended to handle this compound with the same precautions as any potentially hazardous chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, like all laboratory chemicals, must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.[1][3]

    • Segregate this compound waste from other waste streams to prevent inadvertent reactions.[4] Specifically, avoid mixing it with incompatible materials.

  • Waste Collection and Containerization:

    • Collect this compound waste in a designated, leak-proof container that is chemically compatible with the compound. The original container is often a suitable choice.[3][5]

    • The container must be in good condition, with a secure, tight-fitting lid.[4][6]

    • Keep the waste container closed at all times, except when adding waste.[1][2][5]

  • Waste Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][2]

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when waste was first added to the container.

  • Storage of Hazardous Waste:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[6]

    • Ensure secondary containment is used for liquid waste to prevent spills.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][5]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[5]

Disposal of Empty this compound Containers

Empty containers that previously held this compound must also be managed properly to ensure no residual chemical is released into the environment.

  • Decontamination:

    • For containers that held solid this compound, ensure all visible residue has been removed.

    • For containers that held a solution of this compound, triple rinse the container with a suitable solvent (e.g., the solvent used to dissolve the compound).[1][7][8]

    • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [1][7]

  • Final Disposal:

    • Once decontaminated, deface or remove the original label from the container.[1][2]

    • The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[7]

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA55 gallons[5]
Maximum Acutely Hazardous Waste in SAA1 quart (liquid) or 1 kg (solid)[5]
Container RinsingTriple rinse with an appropriate solvent[1][7][8]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management principles. No experimental data on the degradation or neutralization of this compound for disposal purposes is currently published. Therefore, the recommended approach is collection and disposal via a licensed hazardous waste management company arranged by your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

AC55541_Disposal_Workflow This compound Disposal Workflow start Generation of This compound Waste identify Identify as Hazardous Waste start->identify empty_container Empty this compound Container? start->empty_container segregate Segregate from Incompatible Waste identify->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in Secondary Containment in SAA collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Vendor contact_ehs->disposal empty_container->identify No (Product Waste) triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->store dispose_container Dispose of Container in Regular Trash/ Recycling deface_label->dispose_container

Caption: Workflow for the safe disposal of this compound and its empty containers.

References

Personal protective equipment for handling AC-55541

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This document provides immediate and essential safety, logistical, and operational guidance for the handling of AC-55541, a potent and selective protease-activated receptor 2 (PAR2) agonist. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.

Immediate Safety and Handling

This compound is a small molecule for research use only and is not intended for human or veterinary use.[1] Standard laboratory safety protocols for handling potent chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection ANSI-approved safety glasses with side shields or goggles.Protects eyes from splashes or aerosolized powder.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier. Change gloves immediately if contaminated.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions.Minimizes inhalation exposure to the powdered form.

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for the safe and effective use of this compound.

Operational_Workflow_for_this compound cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receiving Receiving Storage Storage Receiving->Storage Inspect container Stock_Solution Stock Solution Preparation Storage->Stock_Solution Equilibrate to RT In_Vitro In Vitro Assays Stock_Solution->In_Vitro In_Vivo In Vivo Studies Stock_Solution->In_Vivo Decontamination Decontamination In_Vitro->Decontamination In_Vivo->Decontamination Disposal Disposal Decontamination->Disposal

Caption: Operational Workflow for this compound Handling.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes empty vials, contaminated gloves, and weighing papers.
Liquid Waste Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Quantitative Data Summary

This compound is a potent agonist of the PAR2 receptor. Its activity has been characterized in several in vitro functional assays.

Assay TypeParameterValueReference
Cell ProliferationpEC506.7[1][2]
Phosphatidylinositol (PI) HydrolysispEC505.9[1][2]
Calcium (Ca2+) MobilizationpEC506.6[1][2]
In Vivo Pronociceptive ActivityDose Range3-10 mg/kg (intrapaw)[1]

Solubility and Storage:

ParameterSpecification
Solubility Soluble to 50 mM in DMSO.[2] Also soluble in DMF.[1]
Storage Temperature Store at -20°C.[2] Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[3]
Stability The solid compound is stable for at least 4 years when stored correctly.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from standard procedures.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay measures the activation of the Gq-protein coupled receptor PAR2, leading to the hydrolysis of phosphatidylinositol.

  • Cell Culture: Plate cells expressing the PAR2 receptor in 24-well plates and grow overnight.

  • Radiolabeling: Replace the medium with serum-free, inositol-free medium containing 1 µCi/ml ³H-inositol and incubate overnight.

  • Treatment: Rinse the cells with a suitable buffer (e.g., Kreb-Bicarbonate buffer) containing LiCl and incubate for 60 minutes in the presence of varying concentrations of this compound.

  • Extraction: Terminate the reaction by adding a stop solution (e.g., MeOH:H₂O:HCl).

  • Quantification: Extract, purify, and quantify ³H-inositol monophosphate to determine the extent of PI hydrolysis.

Calcium (Ca²⁺) Mobilization Assay

This cell-based assay measures the intracellular calcium flux following the activation of the Gq-coupled PAR2 receptor.

  • Cell Preparation: Seed cells expressing the PAR2 receptor in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Aspirate the medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare a plate with varying concentrations of this compound.

  • Fluorescence Reading: Use a fluorescent imaging plate reader (FLIPR) or a similar microplate reader to measure the kinetic fluorescence signal upon the automated addition of this compound to the cell plate. The change in fluorescence intensity correlates with the amount of intracellular calcium released.

In Vivo Hyperalgesia Assessment (Hargreaves Test)

This method assesses thermal hyperalgesia (increased sensitivity to heat) induced by this compound in rodents.

  • Acclimation: Acclimate the animals (rats or mice) to the testing environment and apparatus.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.[4]

  • Compound Administration: Administer this compound via the desired route (e.g., intraplantar injection).

  • Post-Treatment Measurement: At specified time points after administration, re-measure the paw withdrawal latency. A decrease in latency indicates hyperalgesia.

  • Data Analysis: The withdrawal latency is measured in seconds. A shorter withdrawal time signifies a more rapid response and increased pain sensitivity.[4]

Signaling Pathway Diagram

This compound acts as an agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[5][6] Activation of PAR2 initiates a signaling cascade that is crucial in inflammation and nociception.

PAR2_Signaling_Pathway AC55541 This compound PAR2 PAR2 Receptor AC55541->PAR2 activates Gq Gαq Protein PAR2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 receptor Cellular_Response Cellular Responses (e.g., Proliferation, Inflammation) DAG->Cellular_Response activates PKC, leading to Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response triggers

Caption: this compound activation of the PAR2 signaling cascade.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。